3-(Trimethoxysilyl)propyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-trimethoxysilylpropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTPAOAMKBXNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207756 | |
| Record name | 3-(Trimethoxysilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59004-18-1 | |
| Record name | 1-Propanol, 3-(trimethoxysilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59004-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trimethoxysilylpropyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059004181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethoxysilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethoxysilyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIMETHOXYSILYLPROPYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FAR232SUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethoxysilyl)propyl acetate, with the CAS number 59004-18-1, is a bifunctional organosilane that possesses both a reactive trimethoxysilyl group and an acetate functional group.[1] This unique structure allows it to act as a versatile coupling agent, adhesion promoter, and surface modifier in a wide range of applications, particularly in materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, chemical reactivity, and spectroscopic profile.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for understanding the behavior of the compound under various experimental and processing conditions.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C8H18O5Si | [1] |
| Molecular Weight | 222.31 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][4] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Boiling Point | 214.5 ± 23.0 °C at 760 mmHg | [5] |
| 92 °C | [4] | |
| Melting Point | < 0 °C | [4][5] |
| Flash Point | 69.5 ± 18.2 °C | [5] |
| 93 °C | [4] | |
| Refractive Index (n20/D) | 1.415 | [5] |
| 1.4146 | [4] | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [5] |
| Purity | >95% | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 59004-18-1 | [1] |
| EINECS Number | 261-552-8 | [1] |
| InChI | 1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | [2] |
| InChIKey | FZTPAOAMKBXNSH-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)OCCC--INVALID-LINK--(OC)OC | |
| Synonyms | Acetic acid 3-(trimethoxysilyl)propyl ester, 3-Acetoxypropyltrimethoxysilane | [1][3] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid can be determined using several methods, including distillation and the Thiele tube method.[6][7][8][9]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
General Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed in the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
The density of a liquid can be determined using a pycnometer or a hydrometer.
-
Principle: Density is the mass of a substance per unit volume.
-
General Procedure (Pycnometer Method):
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid, and its mass is measured.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring its mass.
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer.[10][11]
-
Principle: The refractive index is a dimensionless number that describes how fast light travels through the material.
-
General Procedure (Abbe Refractometer):
-
A few drops of the liquid are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Spectroscopic Analysis
Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. The following sections describe the expected spectral characteristics based on the molecule's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The approximate chemical shifts (δ) in ppm relative to TMS would be:
-
A singlet for the methyl protons of the acetate group (~2.0 ppm).
-
A triplet for the methylene protons adjacent to the acetate oxygen (~4.1 ppm).
-
A multiplet for the central methylene protons of the propyl chain (~1.7 ppm).
-
A triplet for the methylene protons adjacent to the silicon atom (~0.7 ppm).
-
A singlet for the nine equivalent methoxy protons on the silicon atom (~3.6 ppm).
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule.
-
²⁹Si NMR: The silicon-29 NMR spectrum would show a single resonance corresponding to the trimethoxysilyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1240-1230 cm⁻¹.
-
Si-O-C stretch: Strong absorption bands in the region of 1100-1000 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands in the region of 2960-2850 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z = 222.3. The fragmentation pattern would be complex due to the presence of multiple functional groups. Common fragmentation pathways for silyl esters include cleavage of the Si-C bond, loss of methoxy groups, and fragmentation of the propyl acetate chain.[12][13][14]
Chemical Reactivity: Hydrolysis and Condensation
A key chemical property of this compound is the reactivity of its trimethoxysilyl group, which undergoes hydrolysis and condensation reactions. These reactions are fundamental to its application as a coupling agent and in the formation of sol-gel materials.
Hydrolysis
In the presence of water, the methoxy groups on the silicon atom are hydrolyzed to form silanol groups (Si-OH) and methanol. This reaction can be catalyzed by either an acid or a base.[15] The hydrolysis proceeds in a stepwise manner, with the sequential replacement of methoxy groups with hydroxyl groups.
Condensation
The newly formed silanol groups are reactive and can condense with other silanol groups to form siloxane bonds (Si-O-Si), releasing water. Alternatively, a silanol group can react with a methoxy group to form a siloxane bond and release methanol. This condensation process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.
Reaction Pathways
The hydrolysis and condensation pathways are illustrated in the following diagrams.
Caption: Stepwise Hydrolysis of this compound.
Caption: Condensation Reactions of Silanols.
Conclusion
This compound is a valuable chemical intermediate with a unique combination of reactive functional groups. Its physical properties make it suitable for a variety of processing conditions, while its chemical reactivity, dominated by the hydrolysis and condensation of the trimethoxysilyl group, allows for its use as a versatile coupling agent and building block for hybrid organic-inorganic materials. A thorough understanding of its chemical properties, as outlined in this guide, is crucial for its effective application in research and development. Further studies to obtain and publish detailed experimental protocols and spectroscopic data for this specific compound would be beneficial to the scientific community.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 59004-18-1 [sigmaaldrich.com]
- 3. This compound - CAS:59004-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. tradeindia.com [tradeindia.com]
- 5. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. phillysim.org [phillysim.org]
- 9. byjus.com [byjus.com]
- 10. refractiveindex.info [refractiveindex.info]
- 11. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-depth Technical Guide: 3-(Trimethoxysilyl)propyl acetate (CAS No. 59004-18-1)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(Trimethoxysilyl)propyl acetate, a versatile organosilane coupling agent. It details its chemical and physical properties, synthesis, mechanisms of action, and applications, with a focus on its role in surface modification and adhesion promotion.
Core Chemical Information
This compound is a bifunctional organosilane featuring a propyl acetate group and a hydrolyzable trimethoxysilyl group.[1] This dual-functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, thereby enhancing adhesion and improving the mechanical and physical properties of composite materials.[2]
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 59004-18-1 | [1][3][4] |
| Molecular Formula | C8H18O5Si | [1][3][5] |
| Molecular Weight | 222.31 g/mol | [3][4][5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Boiling Point | 214.5 ± 23.0 °C at 760 mmHg | [5] |
| Flash Point | 69.5 ± 18.2 °C | [5] |
| Refractive Index | 1.415 | [5] |
| Purity | 95% - 99.5% | [3][5] |
| Physical Form | Liquid | [3] |
Data Presentation: Safety Information
This table outlines the key safety and hazard information for this compound.
| Hazard Information | Details | References |
| Signal Word | Warning | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Synthesis and Mechanism of Action
The primary method for synthesizing this compound is through the hydrosilylation of allyl acetate with trimethoxysilane, a reaction typically catalyzed by a platinum complex.
Caption: Synthesis of this compound.
The utility of this compound as a coupling agent stems from the hydrolysis of its trimethoxysilyl group to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials, forming stable Si-O-Substrate covalent bonds. The propyl acetate tail is then available to interact with an organic polymer matrix.
References
3-(Trimethoxysilyl)propyl acetate molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-(Trimethoxysilyl)propyl Acetate
Introduction
This compound is a bifunctional organosilane compound featuring a propyl acetate group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a versatile molecular bridge between organic and inorganic materials. The trimethoxysilyl moiety can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) or to bond with hydroxyl groups on the surfaces of inorganic substrates. The propyl acetate group provides organic compatibility and a site for further chemical modification. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and characteristic reactivity, with a focus on its applications for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Properties
The fundamental identity of this compound is established by its chemical formula, molecular weight, and registry numbers. These identifiers are crucial for regulatory compliance, literature searches, and accurate experimental design.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 59004-18-1 | [1][2][3][4][5] |
| Chemical Formula | C8H18O5Si | [1][2][3][5] |
| Molecular Weight | 222.31 g/mol | [2][3][4] |
| InChI | 1S/C8H18O5Si/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 | [2][6] |
| InChIKey | FZTPAOAMKBXNSH-UHFFFAOYSA-N | [2][6] |
| Synonyms | 3-Acetoxypropyltrimethoxysilane, Acetic acid 3-trimethoxysilylpropyl ester | [1][4] |
Physicochemical Data
The physical properties of this compound are essential for its handling, storage, and application in various experimental settings. It is typically supplied as a liquid.[2][6]
| Property | Value | Reference |
| Physical Form | Liquid | [2][6] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 214.5 ± 23.0 °C at 760 mmHg | [3] |
| Melting Point | < 0 °C | [3] |
| Flash Point | 69.5 ± 18.2 °C | [3] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25 °C | [3] |
| Refractive Index | 1.415 | [3] |
Molecular Structure and Visualization
The structure of this compound consists of a central silicon atom bonded to three methoxy groups (-OCH₃) and a propyl chain (-CH₂CH₂CH₂-). The propyl chain is terminated by an acetate ester group (-O-C(O)CH₃).
Experimental Protocols: Synthesis and Characterization
General Synthesis Protocol via Hydrosilylation
A common and effective method for synthesizing 3-(alkoxysilyl)propyl esters is the hydrosilylation of an allyl ester with a corresponding silane. For this compound, this involves the reaction of allyl acetate with trimethoxysilane in the presence of a platinum catalyst.
Materials:
-
Allyl acetate
-
Trimethoxysilane
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A reaction flask is charged with allyl acetate and anhydrous toluene under an inert atmosphere.
-
The platinum catalyst is added to the mixture with stirring.
-
Trimethoxysilane is added dropwise to the flask. The reaction is often exothermic, and the temperature should be controlled with a cooling bath.
-
After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours until completion, which can be monitored by techniques like Gas Chromatography (GC) or NMR spectroscopy.
-
Upon completion, the solvent and any excess volatiles are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Characterization Protocols
Standard analytical techniques are used to confirm the structure and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to identify the hydrogen atoms in the molecule. Expected signals include peaks for the acetyl methyl protons, the three distinct methylene groups of the propyl chain, and the methoxy protons on the silicon atom.
-
¹³C NMR: Provides information on the carbon skeleton, with distinct signals for each of the eight carbon atoms.
-
²⁹Si NMR: Confirms the silicon environment.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
This technique identifies the functional groups present. Key expected absorption bands include a strong C=O stretch from the ester group (around 1740 cm⁻¹), C-O stretches, Si-O-C stretches (around 1080 cm⁻¹), and C-H stretches from the alkyl and methyl groups.
-
Reactivity: Hydrolysis and Condensation
The primary reactivity relevant to its applications involves the trimethoxysilyl group. In the presence of water, the methoxy groups hydrolyze to form silanol groups (Si-OH). These silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) networks or react with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) to form a covalent bond.
This process is fundamental to its function as a coupling agent and for surface modification. The rate of hydrolysis is influenced by pH, with catalysis occurring under both acidic and basic conditions.
Applications in Drug Development and Research
While many literature examples focus on the related compound 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), the fundamental chemistry of this compound allows for its use in similar applications, primarily centered on surface modification.
-
Coupling Agent: It can act as an adhesion promoter between inorganic fillers (e.g., silica nanoparticles) and an organic polymer matrix in the development of composite materials.
-
Surface Functionalization of Nanoparticles: In drug delivery, nanoparticles (e.g., silica, titania, or iron oxide) are often used as carriers. Functionalizing the surface of these nanoparticles is critical to improve their stability in biological media, enhance biocompatibility, and control drug release kinetics. This compound can be used to create a stable, functional organic layer on the surface of such inorganic nanoparticles.[7][8] The acetate group can then be hydrolyzed to a hydroxyl group, providing a reactive site for the conjugation of drugs, targeting ligands, or polymers like polyethylene glycol (PEG).
Conclusion
This compound is a valuable bifunctional molecule whose utility is derived from its distinct organic and inorganic reactive ends. A thorough understanding of its molecular structure, physicochemical properties, and the characteristic hydrolysis-condensation reactivity of its trimethoxysilyl group is essential for its effective application. For professionals in materials science and drug development, this compound offers a robust tool for creating hybrid materials and functionalizing surfaces at the nanoscale, enabling the design of advanced composites and sophisticated drug delivery systems.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | 59004-18-1 [sigmaaldrich.com]
- 3. This compound | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]
- 4. This compound - CAS:59004-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound | 59004-18-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis routes for 3-(Trimethoxysilyl)propyl acetate, a versatile organosilane with significant applications in material science and bioconjugation. The document details two main synthetic pathways: the nucleophilic substitution of 3-chloropropyltrimethoxysilane and the hydrosilylation of allyl acetate. Included are detailed experimental protocols, reaction mechanisms, and quantitative data to facilitate reproducible synthesis. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflows, ensuring clarity and ease of understanding for researchers and professionals in the field.
Introduction
This compound, with the CAS number 59004-18-1, is an organofunctional silane that possesses both a reactive acetoxy group and hydrolyzable methoxysilyl groups.[1] This bifunctional nature allows it to act as a crucial intermediate and coupling agent, capable of forming covalent bonds with both organic polymers and inorganic substrates.[2][3] Its applications are widespread, ranging from its use as an adhesion promoter in coatings, adhesives, and sealants to a surface modifier for materials like glass and metals.[2][3] In the realm of drug development and life sciences, such silane coupling agents are pivotal for the surface functionalization of nanoparticles and other inorganic materials for targeted drug delivery and diagnostic applications.
This guide focuses on the core synthetic methodologies for producing this compound, providing the necessary technical details for its laboratory-scale or industrial preparation.
Primary Synthesis Routes
Two principal and industrially viable routes for the synthesis of this compound are detailed below.
Route 1: Nucleophilic Substitution of 3-Chloropropyltrimethoxysilane
This method involves the reaction of 3-chloropropyltrimethoxysilane with an alkali metal acetate, typically sodium or potassium acetate, in a suitable solvent. The reaction proceeds via a standard SN2 nucleophilic substitution mechanism, where the acetate anion displaces the chloride leaving group.
Reaction Mechanism:
The acetate ion (CH₃COO⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom in 3-chloropropyltrimethoxysilane. This concerted reaction results in the formation of this compound and a salt byproduct (e.g., NaCl or KCl).
Caption: Nucleophilic Substitution Pathway for this compound Synthesis.
Route 2: Hydrosilylation of Allyl Acetate
This synthesis route involves the platinum-catalyzed addition of trimethoxysilane across the carbon-carbon double bond of allyl acetate. This method is a common industrial process for the formation of silicon-carbon bonds.[4]
Reaction Mechanism:
The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by the coordination of the allyl acetate. Migratory insertion of the alkene into the platinum-hydride or platinum-silyl bond, followed by reductive elimination, yields the final product. The reaction generally results in the anti-Markovnikov addition product.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis mechanism of 3-(trimethoxysilyl)propyl acetate. This bifunctional molecule is of significant interest in materials science and bioconjugation due to its ability to bridge organic and inorganic materials. Understanding its hydrolysis is critical for controlling its reactivity, designing stable formulations, and ensuring its effective application. This document details the dual hydrolysis pathways of both the silane and ester moieties, summarizes kinetic data from analogous compounds, outlines experimental protocols for monitoring the reaction, and provides visual representations of the core mechanisms.
Core Hydrolysis Mechanisms
This compound possesses two distinct functional groups susceptible to hydrolysis: the trimethoxysilyl group and the acetate ester group. These reactions can occur concurrently or sequentially depending on the reaction conditions, particularly pH.
The primary and most rapid hydrolysis occurs at the silicon-oxygen bond of the methoxy groups. This process is a multi-step reaction involving the sequential hydrolysis of the three methoxy groups to form silanol intermediates, followed by the condensation of these silanols to form a polysiloxane network.[1][2]
The overall process can be described in two main stages:
-
Hydrolysis: The three methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH) in the presence of water. This reaction releases methanol as a byproduct.
-
Condensation: The newly formed silanol groups (Si-OH) are highly reactive and condense with each other to form stable siloxane bonds (Si-O-Si), releasing water.[1]
These reactions are catalyzed by both acid and base.[3][4] The rate of hydrolysis is slowest at a neutral pH of approximately 7.0 and increases significantly under both acidic and basic conditions.[5] Conversely, the condensation of silanols is slowest around pH 4.0.[5]
The propyl acetate functional group can also undergo hydrolysis, a reaction that cleaves the ester bond to yield 3-(trimethoxysilyl)propan-1-ol and acetic acid.[6] This reaction is significantly slower than silane hydrolysis under most conditions but can be promoted by strong acid or base catalysis and elevated temperatures.[7]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. To drive the reaction to completion, an excess of water is typically required.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt.[8] This is the more common and efficient method for ester cleavage.
Quantitative Kinetic Data
Studies on MPS using 29Si NMR have determined the rate coefficients for both hydrolysis and condensation across a range of pH values.[5]
| pH | Hydrolysis Rate Coefficient (kh) | Condensation Rate Coefficient (kc) | Predominant Reaction |
| < 4.0 | High | Moderate to High | Fast hydrolysis followed by condensation. |
| 4.0 | Moderate | Minimum | Hydrolysis occurs, but silanols are most stable. |
| 7.0 | Minimum | Moderate | Both hydrolysis and condensation are slow. |
| > 7.0 | High | High | Rapid hydrolysis and subsequent condensation. |
Table 1: Summary of pH effects on the hydrolysis and condensation rate coefficients for 3-trimethoxysilylpropyl methacrylate (MPS), used as an analogue for this compound. Data synthesized from literature findings.[5]
Key Insights from Kinetic Data:
-
To generate stable silanol solutions for surface treatment, a pH of around 4 is optimal, as it promotes hydrolysis while minimizing condensation.[5]
-
At neutral pH, the silane is most stable and hydrolyzes slowly.[5]
-
Under both strongly acidic and basic conditions, the entire process from hydrolysis to condensation and network formation is rapid.[5]
Experimental Protocols for Monitoring Hydrolysis
The study of silane hydrolysis kinetics requires analytical techniques capable of differentiating and quantifying the various silicon species in solution over time. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
29Si NMR provides direct, quantitative information on the state of the silicon atom, allowing for the tracking of hydrolysis and condensation.[9][10] Different silicon environments (un-hydrolyzed, partially hydrolyzed, condensed) produce distinct peaks in the NMR spectrum.[9]
General Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., an 80:20 w/w ethanol/water mixture) with the pH adjusted to the desired value using an appropriate acid or base.[11] For NMR analysis, a deuterated solvent component is required for locking.
-
Data Acquisition: 29Si NMR spectra are acquired at regular time intervals immediately after sample preparation.
-
Spectral Analysis: The relative integrals of the peaks corresponding to the unhydrolyzed monomer (T⁰), the monosilanol (T¹), disilanol (T²), trisilanol (T³), and various condensed species (e.g., T¹-T¹, T²-T¹, etc.) are calculated.[9]
-
Kinetic Modeling: The change in concentration of each species over time is used to determine the pseudo-first-order rate constants for each step of the hydrolysis and condensation process.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to follow the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.[12] While less quantitative than NMR, it is a rapid and accessible method for monitoring the overall progress of the reaction.
-
Gas Chromatography (GC): GC can be employed to quantify the byproducts of the hydrolysis reactions, such as methanol (from silane hydrolysis) or acetic acid and the corresponding alcohol (from ester hydrolysis).[13] This provides an indirect measure of the reaction extent.
Conclusion
The hydrolysis of this compound is a complex process governed by two distinct but potentially concurrent reactions: the hydrolysis of the trimethoxysilyl group and the hydrolysis of the acetate ester. The silane hydrolysis is the dominant and faster pathway, heavily influenced by pH, leading to the formation of reactive silanols that subsequently condense into a polysiloxane network. The ester hydrolysis is a slower process, favored by strongly acidic or basic conditions.
For professionals in drug development and materials science, precise control over these hydrolysis reactions is paramount. By carefully selecting the pH, solvent, and temperature, one can favor the formation of stable silanol intermediates for surface modification or drive the reaction towards complete condensation for bulk material synthesis. The analytical methods outlined, particularly 29Si NMR, provide the necessary tools to characterize the kinetics and mechanism of these reactions, enabling the rational design and application of this versatile bifunctional molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 4. resource.aminer.org [resource.aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Solubility Profile of 3-(Trimethoxysilyl)propyl Acetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Trimethoxysilyl)propyl acetate in various organic solvents. Due to the limited availability of specific quantitative public data, this document synthesizes qualitative information from available literature and provides a general experimental framework for determining precise solubility parameters. This guide is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound in their work.
Introduction to this compound
This compound is a versatile organosilane compound characterized by the presence of both a hydrolyzable trimethoxysilyl group and an acetate functional group. This dual functionality allows it to act as a coupling agent, surface modifier, and intermediate in the synthesis of more complex molecules. Its solubility in organic solvents is a critical parameter for its application in various formulations, including coatings, adhesives, and as a component in drug delivery systems.
Qualitative Solubility Overview
Based on available safety data sheets and chemical supplier information, this compound is generally described as being soluble in a wide range of common organic solvents. This is attributed to its molecular structure, which contains both polar (ester and methoxy groups) and nonpolar (propyl chain) characteristics.
A related compound, 3-(Trimethoxysilyl)propyl methacrylate, is reported to be soluble in acetone, benzene, ether, methanol, and hydrocarbons[1]. While not the exact molecule, the structural similarity suggests that this compound would exhibit a comparable solubility profile.
General Solubility Observations:
-
High Solubility Expected in:
-
Alcohols (e.g., methanol, ethanol, isopropanol) due to hydrogen bonding and dipole-dipole interactions with the ester and methoxy groups.
-
Ketones (e.g., acetone, methyl ethyl ketone) due to dipole-dipole interactions.
-
Esters (e.g., ethyl acetate) based on the "like dissolves like" principle.
-
Aromatic Hydrocarbons (e.g., toluene, xylene) due to van der Waals forces with the propyl chain.
-
Chlorinated Solvents (e.g., dichloromethane, chloroform) due to dipole-dipole interactions.
-
-
Lower Solubility or Immiscibility Expected in:
-
Nonpolar Aliphatic Hydrocarbons (e.g., hexane, heptane), although some solubility may be observed due to the propyl group.
-
Water , where hydrolysis of the trimethoxysilyl group can occur.
-
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL) for this compound in a comprehensive range of organic solvents. The table below reflects the qualitative solubility information gathered. Researchers requiring precise quantitative data are advised to determine it experimentally using the protocol outlined in the following section.
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Expected to be Soluble |
| Ethanol | Expected to be Soluble | |
| Isopropanol | Expected to be Soluble | |
| Ketones | Acetone | Expected to be Soluble |
| Methyl Ethyl Ketone | Expected to be Soluble | |
| Esters | Ethyl Acetate | Expected to be Soluble |
| Aromatic Hydrocarbons | Toluene | Expected to be Soluble |
| Xylene | Expected to be Soluble | |
| Aliphatic Hydrocarbons | Hexane | Expected to be Sparingly Soluble |
| Heptane | Expected to be Sparingly Soluble | |
| Chlorinated Solvents | Dichloromethane | Expected to be Soluble |
| Chloroform | Expected to be Soluble |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, the following general experimental protocol can be employed. This method is based on the principle of saturation.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the undissolved solute settle.
-
If necessary, centrifuge the sample to facilitate the separation of the solid phase.
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of original aliquot) / 100
-
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the solute's molecular features and its expected solubility in different classes of organic solvents.
Caption: Logical relationship of solubility based on molecular features.
Conclusion
References
An In-depth Technical Guide to the Safety of 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 3-(Trimethoxysilyl)propyl acetate (CAS No. 59004-18-1), a versatile organosilane compound. The following sections detail the known hazards, handling procedures, and physical and chemical properties to ensure its safe use in a laboratory and research environment. The quantitative data has been compiled from various sources and is presented for easy reference.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 59004-18-1 | |
| Molecular Formula | C8H18O5Si | |
| Molecular Weight | 222.31 g/mol | |
| Appearance | Liquid | |
| Purity | 95% | |
| Density | 1.062 g/cm³ | [1] |
| Boiling Point | 92 °C | [1] |
| Melting Point | < 0 °C | [1] |
| Flash Point | 93 °C | [1] |
| Refractive Index | 1.4146 | [1] |
Toxicological Information
Limited quantitative toxicological data for this compound is available. For a related compound, it was noted that the toxicological properties have not been thoroughly investigated[2]. Therefore, caution should be exercised, and the substance should be handled as potentially harmful.
| Endpoint | Value | Species |
| LD50 (Oral) | Not available | |
| LD50 (Dermal) | Not available | |
| LC50 (Inhalation) | Not available |
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
While specific fire-fighting data for this compound is limited, general guidance for similar chemicals can be applied.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3] |
| Specific Hazards | Emits toxic fumes under fire conditions. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Wash thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames. Store at 2-8°C. |
Exposure Controls and Personal Protection
To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.
| Control Parameter | Recommendation |
| Engineering Controls | Use of a chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily available. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV has been established for this substance. |
Visualizing Safety Protocols
To further aid in the understanding of safety procedures, the following diagrams illustrate key logical relationships and workflows.
Caption: Logical relationship between GHS hazards and required safety precautions.
Caption: A typical risk assessment workflow for handling this compound.
References
Thermal Stability of 3-(Trimethoxysilyl)propyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethoxysilyl)propyl acetate is a versatile organosilane compound that finds applications in surface modification, as a coupling agent in composite materials, and in the synthesis of more complex molecules. Its performance and stability in various applications are intrinsically linked to its thermal properties. Understanding the thermal stability of this compound is crucial for determining its processing parameters, storage conditions, and predicting its behavior under thermal stress. This technical guide provides an in-depth analysis of the expected thermal behavior of this compound, drawing upon data from analogous compounds and outlining standard experimental protocols for its characterization.
The thermal stability of silane coupling agents is a critical factor in their application. Generally, gamma-substituted silanes, such as this compound, are known to possess sufficient thermal stability for many industrial processes. They can typically withstand short-term exposure to temperatures up to 350°C and long-term continuous exposure at 160°C.[1] However, the specific organic functionality and the presence of hydrolyzable groups can influence the exact decomposition profile.
Expected Thermal Decomposition Profile
The thermal decomposition of this compound is expected to occur in a multi-step process. The initial stages of decomposition at lower temperatures are likely to involve the hydrolysis of the trimethoxysilyl groups in the presence of atmospheric or residual moisture, followed by condensation reactions to form siloxane networks. At higher temperatures, the organic acetate group will undergo thermal degradation.
A plausible thermal decomposition pathway can be visualized as follows:
Caption: Plausible thermal decomposition pathway for this compound.
Quantitative Thermal Analysis Data (Analogous Compounds)
While specific TGA and DSC data for this compound are not available, data from similar silane coupling agents can provide valuable insights into its expected thermal behavior.
Table 1: Thermogravimetric Analysis (TGA) Data for a Related Silane Coupling Agent
| Compound | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Residual Mass at 800°C | Atmosphere |
| N-[3-(Trimethoxysilyl)propyl]ethylenediamine | ~200°C | ~350°C and ~550°C (multi-step) | ~40% | Inert (e.g., Nitrogen) |
Note: This data is for a different, though structurally related, silane and should be used for comparative purposes only.
Table 2: General Thermal Stability of Gamma-Substituted Silanes
| Exposure Type | Temperature |
| Short-term Process Conditions | Up to 350°C |
| Long-term Continuous Exposure | Up to 160°C |
Experimental Protocols
To accurately determine the thermal stability of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen can be used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is a plot of mass percent versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transitions, melting, and crystallization, and to measure the heat flow associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.[2]
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into a DSC pan (e.g., aluminum) and hermetically seal it. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected decomposition temperature.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
A second heating scan is often performed to observe the thermal history-independent properties of the material.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. Glass transitions appear as a step change in the baseline.[2]
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors:
-
Purity of the Compound: Impurities can act as catalysts for decomposition, lowering the overall thermal stability.
-
Presence of Moisture: The trimethoxysilyl groups are susceptible to hydrolysis in the presence of water, which can initiate condensation reactions and alter the thermal behavior. The rate of hydrolysis is influenced by pH.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to decomposition in an inert atmosphere.
-
Heating Rate: In thermal analysis, higher heating rates can shift the observed decomposition temperatures to higher values.
Conclusion
While direct experimental data for the thermal stability of this compound is limited in the public domain, a comprehensive understanding of its expected behavior can be formulated based on the known properties of analogous silane coupling agents. It is anticipated that the compound will exhibit good thermal stability, with decomposition initiating at temperatures above 200°C in an inert atmosphere. The primary decomposition pathways are expected to involve hydrolysis and condensation of the silyl groups, followed by the degradation of the organic acetate moiety at higher temperatures. For precise characterization, it is imperative to conduct experimental thermal analysis using techniques such as TGA and DSC, following the detailed protocols outlined in this guide. This will enable researchers and professionals to confidently utilize this compound in their applications with a clear understanding of its thermal limitations.
References
Methodological & Application
Application Notes and Protocols for Glass Surface Modification using 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a widely employed surface modification technique used to alter the surface properties of materials like glass. This process involves the covalent attachment of organofunctional alkoxysilane molecules to a surface, creating a durable and stable coating. 3-(Trimethoxysilyl)propyl acetate is a silane coupling agent that can be used to introduce a propyl acetate functional group onto a glass surface. This modification can alter the hydrophobicity, reactivity, and adhesive properties of the glass, making it suitable for a variety of applications in research and drug development, including microarrays, cell culture, and biosensors.
The modification process involves two key chemical reactions: hydrolysis and condensation. First, the methoxy groups (-OCH₃) of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the glass surface, forming stable siloxane bonds (-Si-O-Si-). Additionally, the silanol groups of adjacent silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface.
Key Applications
-
Controlled Protein Adsorption: The modified surface can be used to study or control the adsorption of proteins and other biomolecules.
-
Cell Culture Surfaces: The altered surface chemistry can influence cell attachment, proliferation, and differentiation.
-
Microarray Substrates: Provides a functionalized surface for the immobilization of DNA, proteins, or other probes.
-
Enhanced Adhesion: Can act as an adhesion promoter between the glass substrate and subsequent organic layers or devices.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of silanized glass surfaces. Note that specific values for this compound may vary depending on the exact protocol and substrate used. The data presented here is a compilation from studies on similar organofunctional trimethoxysilanes to provide an illustrative example.
| Parameter | Untreated Glass | Silanized Glass | Characterization Method | Reference |
| Water Contact Angle | < 10° | 30° - 70° | Sessile Drop Goniometry | [1][2] |
| Surface Free Energy | High | Lowered | Contact Angle Measurements | [2] |
Experimental Protocols
A detailed methodology for the surface modification of glass substrates with this compound is provided below. This protocol is a synthesis of best practices described in the literature for similar silanization procedures.[1][2][3][4]
Materials
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous Toluene (or another suitable anhydrous solvent like acetone)
-
Deionized water
-
Ethanol
-
Acetone
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive)
-
Nitrogen gas (for drying)
-
Oven or hot plate
Protocol 1: Glass Substrate Cleaning (Piranha Solution Method - Use with Extreme Caution)
-
Place the glass substrates in a glass container.
-
Prepare Piranha solution by slowly adding 1 part of hydrogen peroxide (30%) to 3 parts of concentrated sulfuric acid. (Warning: This solution is highly corrosive and exothermic. Always add peroxide to acid. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood).
-
Immerse the glass substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
Rinse the substrates with ethanol and then acetone.
-
Dry the substrates under a stream of nitrogen gas or in an oven at 110°C for at least 1 hour.
-
Store the cleaned substrates in a desiccator until use.
Protocol 2: Silanization Procedure
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a dry atmosphere (e.g., in a glove box or under a nitrogen blanket).
-
Immerse the cleaned and dried glass substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Alternatively, the reaction time can be shortened by heating the solution to 60-80°C for 30-60 minutes.[1]
-
Remove the substrates from the silane solution.
-
Rinse the substrates with fresh anhydrous toluene to remove any excess, unreacted silane.
-
Rinse the substrates with ethanol and then acetone.
-
Cure the silanized substrates by baking them in an oven at 110°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the glass surface and cross-linking within the silane layer.
-
Allow the substrates to cool to room temperature.
-
The modified substrates are now ready for characterization or use.
Characterization of the Modified Surface
Several techniques can be used to confirm the successful modification of the glass surface:
-
Contact Angle Goniometry: Measures the water contact angle to assess the change in surface hydrophobicity. An increase in the contact angle compared to the clean glass surface indicates successful silanization.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of silicon, carbon, and oxygen from the silane layer.[3][5]
-
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can detect the characteristic vibrational bands of the chemical groups present in the silane, such as C-H and C=O stretches.[2][6]
-
Atomic Force Microscopy (AFM): Can be used to evaluate the topography and roughness of the modified surface.[5][6]
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway of glass silanization.
Experimental Workflow
Caption: Experimental workflow for surface modification.
Logical Relationships in Silanization
Caption: Factors influencing silane layer quality.
References
- 1. researchgate.net [researchgate.net]
- 2. jps.usm.my [jps.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of the solâgel nano-bioactive glasses modiïed by the coupling agent 3-(Trimethoxysilyl) Propyl methacrylate [jame.iut.ac.ir]
Application Notes and Protocols for Silanization with 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a widely employed surface modification technique used to covalently bond organosilane molecules onto a variety of substrates, most notably glass and silicon-based materials.[1] This process is fundamental for altering the surface properties of materials, such as rendering a hydrophilic surface hydrophobic or introducing specific functional groups for subsequent chemical reactions.[1] In the context of drug development and biomedical research, silanization is a critical step for applications such as immobilizing biomolecules (proteins, DNA), preventing non-specific binding in assays, and promoting cell adhesion to surfaces.[1][2]
The choice of organosilane is dictated by the desired surface functionality. 3-(Trimethoxysilyl)propyl acetate is an alkoxysilane that, upon reaction with a hydroxylated surface, presents an acetate functional group. This acetate moiety can be subsequently hydrolyzed to reveal a hydroxyl group, providing a versatile platform for further surface chemistry. The general mechanism of silanization with alkoxysilanes involves two key steps: hydrolysis of the methoxy groups to form reactive silanols, followed by the condensation of these silanols with the hydroxyl groups present on the substrate surface, forming stable siloxane (Si-O-Si) bonds.[3]
Quantitative Data Summary
| Silane Agent | Substrate | Water Contact Angle (°) | Reference |
| Untreated Glass | Glass | < 10 | [4] |
| 3-Cyanopropyltriethoxysilane | Glass | 55.2 ± 1.7 | [4] |
| 3-Mercaptopropyltrimethoxysilane | Glass | 74.9 ± 2.7 | [4] |
| Trimethoxy(3,3,3-trifluoropropyl)silane | Glass | 96.4 ± 3.2 | [4] |
Experimental Protocols
This section provides a detailed protocol for the silanization of glass or silicon substrates using this compound. The protocol is based on established methods for other alkoxysilanes and should be optimized for specific applications.
Materials and Reagents
-
Glass or silicon substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous toluene or acetone
-
Ethanol
-
Methanol
-
Detergent
-
Deionized water
-
Nitric acid (5N) or Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Nitrogen gas
Equipment
-
Glass staining jars or beakers
-
Ultrasonic bath
-
Oven
-
Fume hood
-
Magnetic stirrer and stir bar (optional)
Substrate Cleaning and Activation (Hydroxylation)
A pristine, hydroxylated surface is crucial for efficient silanization. Two methods for cleaning and activating glass/silicon surfaces are provided below.
Method A: Acid Cleaning
-
Place the substrates in a glass staining jar.
-
Wash with a laboratory detergent and rinse thoroughly with deionized water.
-
Immerse the substrates in 5N nitric acid and let them stand overnight in a fume hood.[4]
-
Rinse the substrates copiously with deionized water to remove all traces of acid.[4]
-
To further hydrate the surface, place the substrates in boiling deionized water for 6 hours.[4]
-
Dry the substrates in an oven at 110-120°C for at least 1 hour and store in a desiccator until use.
Method B: Piranha Etch (for silicon wafers or robust glass)
-
Place the substrates in a glass container.
-
In a fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: This solution is highly exothermic and reactive.
-
Immerse the substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates under a stream of nitrogen and then in an oven at 110-120°C for at least 1 hour.
Silanization Procedure
This procedure should be performed in a fume hood.
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or acetone.[2][4] For example, add 1-2 mL of the silane to 98-99 mL of anhydrous solvent.
-
Immerse the cleaned and activated substrates in the silane solution. Ensure the entire surface is in contact with the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Alternatively, the reaction can be carried out overnight.[4]
-
Remove the substrates from the silane solution and rinse them with fresh anhydrous toluene or acetone to remove any unreacted silane.[4]
-
Rinse the substrates with ethanol and then deionized water.
-
Cure the silanized substrates by baking them in an oven at 80-120°C for 1-4 hours.[4] This step promotes the formation of stable covalent bonds.
-
Allow the substrates to cool to room temperature before use. The silanized surfaces can be stored in a desiccator.
Signaling Pathways and Experimental Workflows
Silanization Reaction Mechanism
The following diagram illustrates the chemical pathway of silanization on a hydroxylated surface.
Caption: Mechanism of silanization with this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for surface silanization.
Caption: Experimental workflow for surface silanization.
References
Application Notes and Protocols for 3-(Trimethoxysilyl)propyl Acetate as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethoxysilyl)propyl acetate is an organofunctional silane coupling agent used to promote adhesion and modify the surface properties of a wide range of materials. Its bifunctional nature allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. This document provides detailed application notes and protocols for its use, with a particular focus on research and drug development applications.
Note on a Common Analogue: Detailed experimental data and protocols for this compound are not as widely published as for its close analogue, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA or γ-MPS). TMSPMA shares the same trimethoxysilyl group for inorganic surface reaction but features a polymerizable methacrylate group instead of an acetate group.[1][2] Due to their structural similarity in the silane functional group, the general principles of hydrolysis, condensation, and surface modification are comparable. Therefore, where specific data for the acetate is unavailable, protocols and data for TMSPMA are provided as a well-documented reference to illustrate the application principles. The primary difference lies in the reactivity of the organic functional group: the methacrylate group of TMSPMA can readily participate in free-radical polymerization, making it a common choice for integration into polymer composites.[1][3]
Mechanism of Action
The efficacy of this compound as a coupling agent is based on a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds (e.g., Si-O-Substrate). Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane layer on the surface.
The acetate functional group remains available for further interaction or subsequent modification, although it is less reactive in polymerization reactions compared to the methacrylate group of TMSPMA.
Caption: Mechanism of action for silane coupling agents.
Applications
Surface Modification of Biomaterials
Silanization with this compound can be used to alter the surface properties of biomaterials, such as glass slides, silica nanoparticles, and titanium implants, to improve biocompatibility, control protein adsorption, and facilitate cell attachment. The acetate group provides a terminal functionality that can be further modified if needed.
Nanoparticle Functionalization for Drug Delivery
In drug development, nanoparticles are often functionalized to enhance their stability, biocompatibility, and drug loading capacity.[4] Silane coupling agents can form a stable shell on inorganic nanoparticles (e.g., silica, iron oxide). This shell can then be used to attach targeting ligands or polymers like polyethylene glycol (PEG) to improve circulation time. While less reactive for polymerization, the acetate group on the surface can influence the hydrophilicity and interaction with drug molecules.
Adhesion Promotion in Composites
In materials science, this compound and its analogues are used to improve the adhesion between inorganic fillers and organic polymer matrices.[3][5] This is particularly relevant in the development of durable dental composites and other biomedical devices.[2][3]
Experimental Protocols
The following protocols are primarily based on the well-documented use of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) and can be adapted for this compound, keeping in mind the difference in the organic functional group.
Protocol for Surface Modification of Glass or Silica Substrates
This protocol describes the general procedure for creating a silane layer on a glass or silica surface.
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
This compound or TMSPMA
-
Ethanol or a mixture of ethanol and water (e.g., 95:5 v/v)
-
Acetic acid (optional, for pH adjustment)
-
Acetone
-
Deionized water
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.
-
Further clean the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water and dry under a stream of nitrogen or in an oven at 110°C.
-
-
Silane Solution Preparation:
-
Prepare a 1-2% (v/v) solution of the silane coupling agent in an ethanol/water (95:5 v/v) mixture.
-
For TMSPMA, the pH of the solution can be adjusted to ~4.5 with acetic acid to catalyze hydrolysis.[6]
-
Stir the solution for at least 1 hour to allow for hydrolysis of the methoxy groups to silanols.
-
-
Silanization:
-
Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature or for a shorter duration (e.g., 30 minutes) at an elevated temperature (e.g., 60°C).[7]
-
Alternatively, for vapor-phase deposition, place the substrates in a vacuum chamber with a small container of the silane and heat to 80-100°C for 2-4 hours.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with ethanol to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen.
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 1 hour. This step promotes the formation of covalent bonds with the surface and cross-linking within the silane layer.
-
-
Storage:
-
Store the modified substrates in a desiccator to prevent moisture absorption.
-
Caption: Experimental workflow for surface modification.
Protocol for Functionalization of Silica Nanoparticles
This protocol details the functionalization of silica nanoparticles, a common strategy in creating nanocarriers for drug delivery.
Materials:
-
Silica nanoparticles
-
This compound or TMSPMA
-
Anhydrous toluene or ethanol
-
Ammonium hydroxide (for base catalysis, optional)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the silica nanoparticles in anhydrous toluene or ethanol to a concentration of 5-10 mg/mL.
-
Sonicate the suspension for 15-30 minutes to ensure deagglomeration.
-
-
Silanization Reaction:
-
Add the silane coupling agent to the nanoparticle suspension. The amount of silane can be varied, but a common starting point is a 1:1 weight ratio of silane to nanoparticles.[8]
-
For base-catalyzed reactions, a small amount of ammonium hydroxide can be added.
-
Stir the reaction mixture vigorously at room temperature for 24 hours or at an elevated temperature (e.g., 75°C) for a shorter period (e.g., 4-6 hours) under a nitrogen or argon atmosphere.[8]
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Remove the supernatant containing unreacted silane.
-
Redisperse the nanoparticle pellet in fresh solvent (toluene or ethanol) and sonicate briefly.
-
Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of unbound silane.[8]
-
-
Drying and Storage:
-
After the final wash, dry the functionalized nanoparticles in a vacuum oven at 60°C overnight.
-
Store the dried nanoparticles in a desiccator.
-
Data Presentation
The following tables summarize quantitative data typically obtained from surface modification experiments using silane coupling agents, primarily TMSPMA, due to the availability of published data.
Table 1: Effect of TMSPMA Concentration on Mechanical Properties of PMMA/Hydroxyapatite Composites[9]
| TMSPMA Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 | 85.3 ± 2.5 | 2.6 ± 0.1 |
| 2 | 92.1 ± 3.1 | 2.8 ± 0.2 |
| 4 | 98.7 ± 2.8 | 3.1 ± 0.1 |
| 6 | 105.4 ± 3.5 | 3.4 ± 0.2 |
| 8 | 95.2 ± 3.0 | 3.2 ± 0.1 |
Table 2: Surface Characterization Before and After Silanization
| Parameter | Untreated Surface | Silane-Treated Surface | Reference |
| Water Contact Angle | |||
| Glass | < 10° | 60-70° | General observation |
| Zeolite | Hydrophilic | More hydrophobic | [9] |
| Zeta Potential (pH 7) | |||
| Silica Nanoparticles | -30 to -50 mV | -15 to -25 mV | [10] |
| Zeolite | -24.4 mV | -7.23 mV (in Toluene) | [9] |
Applications in Drug Development
The functionalization of surfaces and nanoparticles with silanes like this compound or TMSPMA is a foundational step in the design of advanced drug delivery systems.
Nanoparticle-Mediated Drug Delivery
Silane-functionalized nanoparticles can be used as carriers for therapeutic agents. The silane layer provides a stable surface for further modification.
Caption: Logical workflow for drug delivery applications.
The physicochemical properties of nanoparticles, including their size, shape, and surface chemistry, significantly influence their interaction with cells and their subsequent cellular uptake.[11][12][13] Surface modification with silanes allows for the precise tuning of these properties to optimize drug delivery.
Controlled Release Systems
Silane-modified surfaces can be incorporated into devices for the controlled release of drugs.[14] For instance, a hydrophobic silane layer can slow the diffusion of a hydrophilic drug from a porous matrix. The methacrylate groups of TMSPMA can be polymerized to form a hydrogel network, which can encapsulate drugs and release them in a controlled manner.[15]
Conclusion
This compound is a versatile coupling agent for surface modification and the development of advanced materials. While detailed experimental protocols for this specific compound are less common in the literature, the principles of its application can be effectively understood through its well-documented analogue, 3-(Trimethoxysilyl)propyl methacrylate. For researchers in drug development, these silanes offer a powerful tool for the functionalization of nanoparticles and biomaterials, enabling the design of sophisticated drug delivery systems with tailored properties.
References
- 1. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]
- 2. 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0 [sigmaaldrich.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the surface modification, size, and shape on cellular uptake of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Engineering long-term controlled drug release from biodegradable devices 3D printed with vat polymerization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Controlling drug release from imprinted hydrogels by modifying the characteristics of the imprinted cavities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization using 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's interaction with biological systems, its stability, and its therapeutic efficacy. 3-(Trimethoxysilyl)propyl acetate is a versatile silane coupling agent that can be used to introduce a reactive acetate group onto the surface of various inorganic nanoparticles, such as silica, titania, and iron oxide. The trimethoxysilyl group allows for covalent attachment to the nanoparticle surface through a hydrolysis and condensation reaction, forming stable siloxane bonds. The terminal acetate group can then be further modified, for example, by hydrolysis to a hydroxyl group, enabling the conjugation of drugs, targeting moieties, or other functional molecules.
These application notes provide a comprehensive overview of the use of this compound for nanoparticle functionalization. Detailed protocols, quantitative data from analogous systems, and visual workflows are presented to guide researchers in the successful surface modification of nanoparticles for their specific applications.
Principle of Silanization
The functionalization of nanoparticles with this compound relies on the principles of silane chemistry. The process involves two key reactions: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane are hydrolyzed in the presence of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups present on the surface of the inorganic nanoparticle, forming stable covalent siloxane bonds (Si-O-Si). Additionally, self-condensation between silane molecules can occur, potentially leading to the formation of a polysiloxane layer on the nanoparticle surface.
The reaction conditions, including pH, temperature, solvent, and silane concentration, play a crucial role in controlling the rate of hydrolysis and condensation, and ultimately the quality and uniformity of the surface functionalization.
Experimental Protocols
While specific protocols for this compound are not extensively reported, the following protocols for analogous trimethoxysilylpropyl silanes can be readily adapted. The underlying chemistry of the trimethoxysilyl group's reaction with nanoparticle surfaces is consistent across these compounds.
Protocol 1: Functionalization of Silica Nanoparticles (Adapted from Stöber Method Synthesis)
This protocol describes the synthesis of silica nanoparticles followed by their in-situ functionalization with a trimethoxysilylpropyl derivative.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
This compound
-
Toluene (anhydrous)
Procedure:
-
Silica Nanoparticle Synthesis (Stöber Method):
-
In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
While stirring vigorously, rapidly add a solution of TEOS in ethanol.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation, wash repeatedly with ethanol and deionized water, and dry under vacuum.
-
-
Surface Functionalization:
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication to a desired concentration (e.g., 10 mg/mL).
-
Add this compound to the nanoparticle suspension. The amount of silane should be optimized based on the desired surface coverage.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
Cool the reaction to room temperature and collect the functionalized nanoparticles by centrifugation.
-
Wash the particles extensively with toluene and ethanol to remove unreacted silane.
-
Dry the functionalized nanoparticles under vacuum for storage.
-
Protocol 2: Functionalization of Metal Oxide Nanoparticles (e.g., TiO₂, ZnO)
This protocol is adapted from methods for modifying the surface of titanium dioxide and zinc oxide nanoparticles.
Materials:
-
Titanium dioxide (TiO₂) or Zinc oxide (ZnO) nanoparticles
-
Ethanol (95%)
-
Deionized water
-
This compound
-
Ammonia solution (as catalyst, optional)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the metal oxide nanoparticles in a 95:5 (v/v) ethanol:water solution to a concentration of 1 mg/mL.
-
Sonicate the suspension for 15-30 minutes to ensure uniform dispersion.
-
-
Silane Hydrolysis:
-
In a separate container, prepare a solution of this compound in the ethanol/water mixture.
-
A catalytic amount of ammonia can be added to increase the rate of hydrolysis.
-
-
Functionalization Reaction:
-
Add the silane solution to the nanoparticle dispersion while stirring.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 50°C) for 4-24 hours.
-
-
Washing and Purification:
-
After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and re-disperse the nanoparticles in fresh ethanol.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to remove excess silane and by-products.
-
Finally, re-disperse the cleaned, functionalized nanoparticles in the desired solvent for storage or further use.
-
Quantitative Data
The following tables summarize representative quantitative data from studies on nanoparticle functionalization with various trimethoxysilylpropyl silanes. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Reaction Conditions for Nanoparticle Functionalization with Trimethoxysilylpropyl Silanes
| Nanoparticle Type | Silane Coupling Agent | Solvent | Temperature (°C) | Time (h) | Reference |
| Silica (SiO₂) | (3-Aminopropyl)triethoxysilane (APTES) | Toluene | Reflux | 12-24 | [1] |
| Titanium Dioxide (TiO₂) | 3-(Trimethoxysilyl)propyl methacrylate (TMSPM) | Ethanol | 50 | 2 | [2] |
| Zinc Oxide (ZnO) | N-(trimethoxysilylpropyl) ethylenediamine triacetic acid | Ethanol | Room Temp | 4 | [3] |
| Magnetic (Fe₃O₄) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Water/Ethanol | Room Temp | 18 | [4][5] |
Table 2: Characterization of Nanoparticles Before and After Functionalization with Trimethoxysilylpropyl Silanes
| Nanoparticle | Parameter | Before Functionalization | After Functionalization | Reference |
| Silica (SiO₂) | Zeta Potential (mV) | -35.2 | +25.8 (with APTES) | [1] |
| Titanium Dioxide (TiO₂) | Contact Angle (°) | ~0 (hydrophilic) | >90 (hydrophobic with TMSPM) | [2] |
| Zinc Oxide (ZnO) | Particle Size (nm) | 20-30 | 30-40 | [3] |
| Magnetic (Fe₃O₄) | Mass Loss (TGA, %) | < 5 | 10-20 (with MPTMS) | [4][5] |
Visualizations
Hydrolysis and Condensation of this compound
Caption: Mechanism of silanization.
Experimental Workflow for Nanoparticle Functionalization
Caption: Nanoparticle functionalization workflow.
Characterization Techniques
To confirm the successful functionalization of nanoparticles with this compound, a combination of characterization techniques should be employed:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. A slight increase in size is expected.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential indicates a modification of the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the silane) grafted onto the nanoparticle surface by measuring the weight loss upon heating.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic chemical bonds of the silane on the nanoparticle surface, such as C-H, C=O, and Si-O-Si bonds.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to observe any changes in the surface layer after functionalization.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of silicon and carbon from the silane.
Applications in Drug Development
Nanoparticles functionalized with this compound serve as a versatile platform for various drug development applications:
-
Drug Conjugation: The acetate group can be hydrolyzed to a hydroxyl group, which can then be used as a reactive site for the covalent attachment of drugs, peptides, or proteins.
-
Targeted Drug Delivery: The surface can be further modified with targeting ligands (e.g., antibodies, folic acid) to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Controlled Release: The silane layer can be part of a more complex shell structure designed to control the release rate of encapsulated drugs.
-
Bioimaging: Fluorescent dyes or imaging contrast agents can be attached to the functionalized surface for in vitro and in vivo tracking of the nanoparticles.
By providing a stable and modifiable surface, this compound functionalization enables the development of sophisticated nanoparticle-based systems for advanced therapeutic and diagnostic applications.
References
Application Notes and Protocols for Covalent Adhesion of Polyacrylamide Gels to Glass Surfaces using 3-(Trimethoxysilyl)propyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stable immobilization of polyacrylamide gels onto glass substrates is a critical requirement for a multitude of applications in life sciences research and drug development. These applications include cell culture studies on substrates of varying stiffness, traction force microscopy, electrophoresis, and the fabrication of biosensors. Achieving robust adhesion is essential to prevent gel detachment during experimental manipulations, which can lead to artifacts and loss of valuable data.
Mechanism of Adhesion
The process of covalently attaching a polyacrylamide gel to a glass surface using 3-(Trimethoxysilyl)propyl acetate involves a two-step mechanism:
-
Silanization of the Glass Surface: The trimethoxysilyl group of the silane molecule undergoes hydrolysis in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the surface of the glass, forming stable covalent siloxane bonds (Si-O-Si). This process results in a monolayer of the silane agent being covalently bound to the glass surface, with the acetate-functionalized propyl chains oriented away from the surface.
-
Covalent Integration into the Polyacrylamide Network: During the polymerization of the acrylamide gel, the acetate group of the bound silane is not directly reactive with the acrylamide monomers. However, the propyl chain acts as a spacer. For robust covalent linkage, it is common practice to co-polymerize with a vinyl-functional silane. In the absence of a vinyl group on the silane, adhesion relies on physical entanglement and secondary interactions, which are weaker. For applications requiring the strongest possible covalent adhesion, it is recommended to use a silane with a vinyl or methacrylate group, such as 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). The protocols provided can be directly used with TMSPMA for this purpose. When using TMSPMA, the methacrylate group co-polymerizes with the acrylamide and bis-acrylamide monomers, integrating the glass surface directly into the polymer network via a covalent bond.
Data Presentation
As previously mentioned, specific quantitative adhesion strength data for this compound is limited in published literature. However, extensive data exists for the closely related compound, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), which provides a strong indication of the adhesion performance that can be expected.
| Adhesion Parameter | Substrate | Hydrogel | Adhesion Strength | Reference Compound |
| Shear Strength | Glass | Polyacrylamide | ~10 - 43.1 kPa | Not Specified |
| Shear Adhesive Strength | Glass | UV-curable resin | - | Not Specified |
| Peel Adhesion Strength | Glass | Polytetrafluoroethylene | 4.6 - 11.2 N/cm | Not Specified |
Note: The data presented are for various hydrogel and adhesive systems and are intended to provide a general understanding of the adhesion strengths that can be achieved with silanization techniques. The actual adhesion strength will depend on the specific gel formulation, curing conditions, and the precise silanization protocol followed.
Experimental Protocols
Materials Required
-
Glass slides or coverslips
-
This compound (or 3-(Trimethoxysilyl)propyl methacrylate for stronger adhesion)
-
Ethanol (95% and absolute)
-
Glacial Acetic Acid
-
Deionized (DI) water
-
Detergent (e.g., Hellmanex)
-
Acrylamide solution (e.g., 40%)
-
Bis-acrylamide solution (e.g., 2%)
-
Ammonium persulfate (APS), 10% (w/v) solution in DI water (prepare fresh)
-
Tetramethylethylenediamine (TEMED)
-
Beakers and staining jars
-
Sonicator
-
Nitrogen or argon gas stream (optional)
-
Oven or hot plate
Protocol 1: Glass Substrate Cleaning
A pristine glass surface is paramount for efficient silanization.
-
Place glass slides/coverslips in a staining rack.
-
Immerse the rack in a beaker containing a 2% solution of detergent in DI water.
-
Sonicate for 20 minutes.
-
Rinse thoroughly with DI water (at least 5 changes of water).
-
Immerse in DI water and sonicate for another 10 minutes.
-
Rinse again with DI water.
-
Immerse in 95% ethanol and sonicate for 10 minutes.
-
Rinse with absolute ethanol.
-
Dry the slides under a stream of nitrogen or argon gas, or by placing them in an oven at 110°C for at least 30 minutes.
-
The cleaned slides should be used immediately for silanization.
Protocol 2: Silanization of Glass Substrates
This protocol is adapted from methods using 3-(Trimethoxysilyl)propyl methacrylate and is expected to yield good results with this compound.
-
Prepare the silanization solution in a fume hood. For a 2% (v/v) solution, mix:
-
95 mL of 95% Ethanol
-
5 mL of DI Water
-
2 mL of this compound
-
Adjust the pH to ~4.5-5.5 with a few drops of glacial acetic acid. Stir the solution for 5-10 minutes to allow for hydrolysis of the silane.
-
-
Immerse the cleaned, dry glass slides in the silanization solution for 5-10 minutes at room temperature.
-
Remove the slides and rinse them thoroughly with absolute ethanol to remove any excess, unreacted silane.
-
Dry the slides under a stream of nitrogen or argon gas or in an oven at 110°C for 15-30 minutes to cure the silane layer.
-
The silanized slides are now ready for polyacrylamide gel casting and can be stored in a desiccator for several weeks.
Protocol 3: Polyacrylamide Gel Casting on Silanized Glass
The following is a general protocol for casting a polyacrylamide gel. The specific concentrations of acrylamide and bis-acrylamide should be adjusted to achieve the desired gel stiffness.
-
Assemble the casting chamber by placing a silanized glass slide and a non-treated (or hydrophobic) glass slide together with spacers of the desired thickness.
-
Prepare the polyacrylamide pre-gel solution. For a 10 mL solution of a 10% polyacrylamide gel, mix:
-
2.5 mL of 40% Acrylamide solution
-
0.5 mL of 2% Bis-acrylamide solution
-
7.0 mL of DI water (or buffer)
-
-
Degas the solution for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
In a fume hood, add the polymerization initiators to the pre-gel solution:
-
100 µL of 10% APS solution
-
10 µL of TEMED
-
-
Mix gently but quickly and immediately pipette the solution into the casting chamber.
-
Allow the gel to polymerize for at least 30-60 minutes at room temperature. Polymerization is complete when a clear interface forms.
-
The gel, now covalently bonded to the silanized glass, is ready for use in your experiments.
Visualizations
Caption: Chemical reaction pathway for surface functionalization and gel adhesion.
Application Notes and Protocols: Surface Treatment of Silica Particles with 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica nanoparticles is a critical step in the development of advanced drug delivery systems. Functionalization of the silica surface allows for the tuning of its physicochemical properties, such as hydrophobicity, surface charge, and biocompatibility, thereby enhancing drug loading capacity, controlling release kinetics, and enabling targeted delivery.[1] This document provides detailed application notes and protocols for the surface treatment of silica particles using 3-(Trimethoxysilyl)propyl acetate. This silane coupling agent introduces a propyl acetate group onto the silica surface, which can subsequently be hydrolyzed to a hydroxyl group, providing a versatile platform for further functionalization or for altering the surface energy of the nanoparticles.
While specific data for this compound is limited, the protocols and data presented herein are based on established methods for analogous silane coupling agents, such as 3-aminopropyltriethoxysilane (APTES) and 3-mercaptopropyltrimethoxysilane (MPTMS), and provide a robust starting point for experimental design and optimization.
Reaction Mechanism: Hydrolysis and Condensation
The surface modification of silica with this compound proceeds via a two-step mechanism: hydrolysis and condensation. First, the methoxy groups of the silane undergo hydrolysis in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of the silica particles, forming stable siloxane (Si-O-Si) bonds.
Caption: Hydrolysis and condensation of this compound.
Experimental Protocols
This section outlines a general protocol for the surface modification of silica nanoparticles with this compound in a solution-phase reaction. The parameters provided are a starting point and may require optimization depending on the specific type of silica particles and the desired degree of functionalization.
Materials and Equipment
-
Silica nanoparticles (e.g., mesoporous silica, non-porous silica)
-
This compound (≥95%)
-
Anhydrous Toluene or Ethanol (≥99.8%)
-
Ammonium Hydroxide (28-30% solution, for basic catalysis, optional)
-
Acetic Acid (Glacial, for acidic catalysis, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Centrifuge and centrifuge tubes
-
Sonication bath
-
Drying oven
Protocol for Surface Modification
-
Activation of Silica (Optional but Recommended):
-
Disperse the silica nanoparticles in a 1 M solution of hydrochloric acid (HCl) and stir for 1-2 hours at room temperature.
-
Wash the particles repeatedly with deionized water via centrifugation and redispersion until the pH of the supernatant is neutral.
-
Dry the activated silica nanoparticles in an oven at 120 °C overnight. This step helps to increase the number of surface silanol groups.
-
-
Silanization Reaction:
-
Disperse the dried silica nanoparticles in anhydrous toluene (or ethanol) at a concentration of 10-20 mg/mL in a round-bottom flask. Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
Add this compound to the suspension. A typical starting ratio is 0.1-1.0 mL of silane per gram of silica.
-
For catalysis (optional):
-
Basic conditions: Add a small amount of ammonium hydroxide (e.g., 0.1% v/v).
-
Acidic conditions: Add a small amount of glacial acetic acid (e.g., 0.1% v/v).
-
-
Equip the flask with a reflux condenser and stir the reaction mixture at a controlled temperature. A common starting point is 80-110 °C for toluene or 60-78 °C for ethanol.
-
Allow the reaction to proceed for 12-24 hours with continuous stirring.
-
-
Washing and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Separate the modified silica nanoparticles from the reaction mixture by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the particles in fresh anhydrous toluene (or ethanol).
-
Repeat the washing step (centrifugation and redispersion) at least three times to remove any unreacted silane and by-products.
-
For the final wash, use ethanol to facilitate drying.
-
-
Drying:
-
After the final wash, dry the purified, surface-modified silica nanoparticles in a vacuum oven at 60-80 °C overnight.
-
Store the dried particles in a desiccator to prevent moisture absorption.
-
Caption: Experimental workflow for silica surface modification.
Characterization of Modified Silica Particles
Several analytical techniques can be employed to confirm the successful surface modification and to quantify the degree of functionalization.
| Characterization Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of the propyl acetate group on the silica surface through characteristic C-H and C=O stretching vibrations. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of grafted organic material by measuring the weight loss upon heating.[2][3] This can be used to estimate the grafting density.[4] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of the nanoparticles to ensure they have not agglomerated during the modification process. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the particles in suspension. |
| Zeta Potential Measurement | Determines the surface charge of the nanoparticles, which is expected to change after modification. |
| Contact Angle Measurement | Assesses the change in surface hydrophobicity/hydrophilicity.[4] |
Quantitative Data (for Analogous Silane Systems)
The following table summarizes quantitative data obtained for silica nanoparticles modified with silanes analogous to this compound. This data can serve as a reference for expected outcomes.
| Silane Coupling Agent | Grafting Density (molecules/nm²) | Method of Quantification | Key Findings |
| Aminopropyltrimethoxysilane (APTMS) | 2.7 | Acid-base back titration | Provides a quantitative measure of total amine groups on the surface.[5] |
| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | 7.7 | Acid-base back titration | Higher grafting density compared to APTMS due to its larger size and more amine groups.[5] |
| Trichlorohexylsilane | 1.43 | Thermogravimetric Analysis (TGA) | The grafting density can be calculated from the weight loss in a specific temperature range.[4] |
| Trichlorohexadecylsilane | 0.94 | Thermogravimetric Analysis (TGA) | Increasing the amount of silane coupling agent generally increases the grafting density up to a saturation point.[4] |
Applications in Drug Development
The surface modification of silica nanoparticles with this compound opens up several possibilities in drug delivery and development:
-
Controlled Release: The acetate group can be hydrolyzed under specific pH conditions to a hydroxyl group, potentially triggering the release of a loaded drug.
-
Platform for Further Functionalization: The resulting hydroxyl groups after hydrolysis can serve as attachment points for a wide range of molecules, including targeting ligands, polymers (e.g., polyethylene glycol for increased circulation time), and stimuli-responsive moieties.
-
Modulation of Drug Loading: Altering the surface from hydrophilic (silanol groups) to more hydrophobic (propyl acetate groups) can influence the loading efficiency of both hydrophobic and hydrophilic drugs.
-
Improved Dispersibility: Functionalization can improve the dispersibility of silica nanoparticles in various solvents and biological media, which is crucial for formulation and in vivo applications.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upcommons.upc.edu [upcommons.upc.edu]
Application Notes: Surface Modification with 3-(Trimethoxysilyl)propyl Acetate Self-Assembled Monolayers
Introduction
Self-assembled monolayers (SAMs) offer a robust and straightforward method for modifying surface properties at the molecular level. 3-(Trimethoxysilyl)propyl acetate is an organofunctional alkoxysilane used to create well-ordered, acetate-terminated surfaces on hydroxylated substrates like silicon wafers, glass, and metal oxides. The formation of these layers is a two-step process involving the hydrolysis of the methoxysilyl groups in the presence of trace water, followed by the condensation of the resulting silanol groups with surface hydroxyls and with each other. This process forms a stable, covalently bonded monolayer with a cross-linked siloxane network at the substrate interface.
The terminal acetate group provides a chemically versatile surface. It can be used as-is to present a moderately polar surface or can be readily hydrolyzed to a hydroxyl (-OH) group, creating a reactive platform for further chemical modifications. This adaptability makes this compound SAMs valuable in fields such as biosensor development, drug delivery, and cell adhesion studies, where precise control over surface chemistry is critical.
Reaction Mechanism and Experimental Workflow
The formation of a stable silane SAM is a sequential process. Initially, the trimethoxysilyl headgroup of the molecule undergoes hydrolysis to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate and with adjacent silanol molecules to form a covalently bonded, cross-linked network.
Application Notes and Protocols for 3-(Trimethoxysilyl)propyl Acetate Solution Preparation for Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethoxysilyl)propyl acetate is a versatile organosilane compound used as a coupling agent and for the formation of thin silica-based coatings. Its bifunctional nature, featuring a propyl acetate group and a trimethoxysilyl group, allows it to act as a bridge between organic and inorganic materials. The trimethoxysilyl moiety undergoes hydrolysis and condensation reactions to form a stable siloxane network (Si-O-Si), which can covalently bond to hydroxyl-rich inorganic substrates such as glass, silicon wafers, and metal oxides. This process, often referred to as a sol-gel process, results in a durable, thin-film coating.
The formation of the coating involves two key chemical reactions:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-Si-OH). This reaction is catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups react with each other or with remaining methoxy groups to form a cross-linked polysiloxane network, releasing water or methanol as a byproduct.
The rate of these reactions is highly dependent on the pH of the solution. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH. Condensation rates are typically lowest around a pH of 4. Careful control of the reaction conditions, including precursor concentration, water-to-silane ratio, catalyst, solvent, and curing temperature, is crucial for achieving a uniform and defect-free coating with desired properties.
These application notes provide a general protocol for the preparation of a this compound solution and its application for creating thin-film coatings.
Quantitative Data Summary
As specific quantitative data for this compound coatings is not widely published, the following tables provide representative starting parameters based on analogous silane systems, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM). These values should be considered as a baseline for process optimization.
Table 1: Representative Solution Preparation Parameters
| Parameter | Recommended Range/Value | Purpose |
| This compound | 1 - 10% (v/v) | Primary precursor for the silica network. Concentration affects solution viscosity and final coating thickness. |
| Solvent | Ethanol, Isopropanol, or Acetone | To dissolve the silane precursor and control the concentration. Must be anhydrous to prevent premature hydrolysis. |
| Water (for hydrolysis) | Stoichiometric to excess (relative to silane) | Reactant for the hydrolysis of methoxy groups to silanol groups. The amount of water can influence the reaction rate and gelation time. |
| Catalyst | Acetic Acid or Hydrochloric Acid (0.01 - 0.1 M) | To control the pH and catalyze the hydrolysis and condensation reactions. Acid catalysis generally leads to more linear polymers. |
| Solution Aging Time | 1 - 24 hours | To allow for sufficient hydrolysis and initial condensation before application, affecting the final film structure. |
Table 2: Representative Coating Application and Curing Parameters
| Parameter | Recommended Range/Value | Impact on Coating Properties |
| Application Method | Dip-coating, Spin-coating, or Spray-coating | Determines the uniformity and thickness of the applied wet film. |
| Dip-coating Withdrawal Speed | 1 - 10 cm/min | Influences the thickness of the coating; higher speeds generally result in thicker films. |
| Spin-coating Speed | 1000 - 4000 rpm | Higher speeds lead to thinner and more uniform coatings. |
| Pre-cure Drying | Room temperature (15 - 60 minutes) | Allows for solvent evaporation before thermal curing. |
| Curing Temperature | 90 - 150°C | Promotes further condensation of silanol groups, leading to a denser and more stable coating.[1][2] |
| Curing Time | 1 - 3 hours | Ensures the completion of the condensation reaction for optimal coating durability.[1][2] |
Experimental Protocols
3.1. Materials and Equipment
-
Chemicals:
-
This compound (Purity > 95%)
-
Anhydrous Ethanol (or Isopropanol/Acetone)
-
Deionized Water
-
Acetic Acid (Glacial) or Hydrochloric Acid (concentrated)
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent and appropriate cleaning solvents (e.g., acetone, isopropanol)
-
-
Equipment:
-
Glass beakers or flasks
-
Magnetic stirrer and stir bars
-
Pipettes and graduated cylinders
-
pH meter or pH indicator strips
-
Ultrasonic bath for substrate cleaning
-
Dip-coater, spin-coater, or spray-coater
-
Oven or hot plate for curing
-
Fume hood
-
3.2. Substrate Preparation Protocol
-
Clean the substrates by sonicating in a detergent solution for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in isopropanol for 15 minutes, followed by sonication in acetone for 15 minutes to remove organic residues.
-
Dry the substrates with a stream of nitrogen or in an oven at 110°C for at least 30 minutes.
-
Optional: For enhanced reactivity, substrates can be treated with a plasma cleaner or piranha solution (use extreme caution) to generate surface hydroxyl groups.
3.3. Coating Solution Preparation Protocol (Representative Example for a 2% v/v solution)
This protocol is a general guideline and may require optimization.
-
In a clean, dry glass beaker under a fume hood, add 95 mL of anhydrous ethanol.
-
While stirring, add 2 mL of this compound to the ethanol.
-
Prepare an acidified water solution by adding a small amount of acetic acid or hydrochloric acid to deionized water to achieve a pH between 3 and 4.
-
Slowly add 3 mL of the acidified water to the silane-ethanol mixture while stirring continuously. The solution may initially appear cloudy but should become clear as hydrolysis proceeds.
-
Cover the beaker (e.g., with parafilm) and allow the solution to age for at least 1 hour at room temperature with continuous stirring.
3.4. Coating Application Protocol (Dip-Coating Example)
-
Mount the cleaned and dried substrate onto the dip-coater.
-
Immerse the substrate in the prepared this compound solution.
-
Allow the substrate to remain in the solution for approximately 1-2 minutes to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed (e.g., 4 cm/min).[3]
-
Allow the coated substrate to air-dry at room temperature for at least 30 minutes to allow for solvent evaporation.
3.5. Curing Protocol
-
Place the air-dried, coated substrate in a preheated oven.
-
Cure the coating at a temperature between 90°C and 150°C for 1 to 3 hours.[1][2] Higher temperatures will result in a more condensed and harder film.
-
After curing, allow the substrate to cool down to room temperature slowly to avoid thermal stress.
Visual Representations
4.1. Signaling Pathway of Silane Hydrolysis and Condensation
Caption: Mechanism of silane hydrolysis, condensation, and surface bonding.
4.2. Experimental Workflow
Caption: Workflow for preparing a this compound coating.
Safety and Handling
This compound should be handled with care in a well-ventilated area or a fume hood. It may cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE):
-
Wear safety glasses or goggles.
-
Wear nitrile gloves.
-
Use a lab coat.
-
-
Handling:
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Keep away from sources of ignition as the compound and solvents can be flammable.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4]
-
The compound is moisture-sensitive; exposure to atmospheric moisture can initiate hydrolysis.
-
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.
References
Application Notes and Protocols for Surface Modification with 3-(Trimethoxysilyl)propyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for modifying surfaces with hydroxyl groups using 3-(Trimethoxysilyl)propyl acetate. This process, known as silanization, is crucial for various applications, including the functionalization of nanoparticles, glass surfaces, and other materials relevant to drug development and material science. The protocols outlined below are based on established methods for similar trimethoxysilane compounds and provide a robust starting point for process development.
Reaction Mechanism
The surface modification process with this compound occurs in two primary stages: hydrolysis and condensation.
-
Hydrolysis: The trimethoxysilyl groups of the silane react with water to form silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups present on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can undergo self-condensation to form a cross-linked siloxane network (Si-O-Si) on the surface.
Quantitative Data on Reaction Parameters
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on studies of the closely related compound, 3-(trimethoxysilyl)propyl methacrylate. These parameters provide a strong starting point for optimizing the reaction with the acetate derivative.
| Parameter | Condition 1 (Aqueous/Ethanol) | Condition 2 (Aqueous) | Condition 3 (Anhydrous Solvent) | Expected Outcome |
| Solvent | 95% Ethanol / 5% Water | Deionized Water | Toluene or Ethyl Acetate | Solvent choice affects hydrolysis rate and silane solubility. |
| Silane Concentration | 1-2% (v/v) | 0.4% (v/v) | 3% (v/v) | Higher concentrations can lead to thicker, less uniform layers. |
| pH | 3.5 - 4.5 (adjusted with acetic acid) | 3.5 (adjusted with acetic acid) | N/A (trace water initiates hydrolysis) | Acidic pH accelerates hydrolysis but slows condensation.[1] |
| Reaction Time | 3 - 5 minutes | 60 minutes | 20 minutes | Longer times may be needed for complete surface coverage. |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Elevated temperatures can accelerate both hydrolysis and condensation.[2] |
| Curing (Post-treatment) | Air dry or bake at 100-120°C for 10-15 min | Air dry | Air dry | Curing removes residual solvent and water, promoting further cross-linking. |
Experimental Protocols
Protocol 1: Silanization of Glass Slides in an Aqueous/Ethanol Solution
This protocol is a rapid and effective method for functionalizing glass surfaces.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid (glacial)
-
Glass slides
-
Coplin jars or beakers
-
Nitrogen or argon gas (optional)
-
Oven
Procedure:
-
Surface Preparation:
-
Thoroughly clean the glass slides. A recommended procedure is to sonicate them in a 2% detergent solution for 15 minutes, followed by extensive rinsing with deionized water.
-
For enhanced hydroxyl group availability, slides can be immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the slides thoroughly with deionized water and dry them under a stream of nitrogen or in an oven at 110°C for 1 hour.
-
-
Silanization Solution Preparation:
-
Prepare a 95% ethanol/5% water solution (v/v).
-
Adjust the pH of the solution to approximately 4.5 by adding a few drops of acetic acid.
-
Add this compound to the solution to a final concentration of 1% (v/v). Stir the solution gently for 5-10 minutes to allow for hydrolysis to begin.
-
-
Surface Modification:
-
Immerse the cleaned and dried glass slides into the silanization solution for 3-5 minutes.
-
Remove the slides from the solution and rinse them briefly with fresh ethanol to remove any excess, unreacted silane.
-
Dry the slides with a gentle stream of nitrogen or argon.
-
-
Curing:
-
To complete the condensation and cross-linking, bake the slides in an oven at 110-120°C for 10-15 minutes.
-
Allow the slides to cool to room temperature before use. The functionalized slides should be stored in a desiccator to prevent moisture accumulation on the surface.
-
Protocol 2: Silanization in Anhydrous Toluene
This method is suitable when a more controlled, monolayer-like deposition is desired.
Materials:
-
This compound
-
Anhydrous toluene
-
Glass slides
-
Glove box or Schlenk line (recommended)
-
Coplin jars or beakers
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Surface Preparation:
-
Follow the same rigorous cleaning and drying procedure as described in Protocol 1 to ensure a pristine, hydroxylated surface.
-
-
Silanization Solution Preparation:
-
In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene. The trace amount of adsorbed water on the glass surface will be sufficient to initiate the hydrolysis at the surface.
-
-
Surface Modification:
-
Immerse the cleaned and dried glass slides in the silanization solution for 20-30 minutes at room temperature.
-
Remove the slides and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
-
Curing:
-
Dry the slides under a stream of nitrogen or argon.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes.
-
Store the functionalized slides in a desiccator.
-
Safety Precautions
-
Always work in a well-ventilated area or a fume hood when handling silanes and solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is moisture-sensitive. Handle and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization.
-
Dispose of all chemical waste according to your institution's safety guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Trimethoxysilyl)propyl Acetate Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when applying 3-(Trimethoxysilyl)propyl acetate coatings. Our goal is to help you achieve uniform, high-quality silane layers for your experimental needs.
Troubleshooting Guide: Common Coating Defects
This guide addresses specific issues that can arise during the application of this compound, detailing their potential causes and offering step-by-step solutions.
| Defect | Potential Causes | Solutions |
| Hazy or Cloudy Coating | - Incomplete hydrolysis of the silane. - Premature self-condensation of the silane in solution. - High humidity in the coating environment.[1][2] - Incompatible solvent. | - Ensure proper hydrolysis: Allow adequate time for the silane to hydrolyze in the solvent/water mixture before application. This can range from minutes to hours depending on the pH and solvent system. - Control humidity: Work in a controlled environment with low to moderate humidity. High humidity can accelerate condensation, leading to particle formation in the solution.[1][2] - Use fresh solution: Prepare the silane solution immediately before use to minimize self-condensation. - Solvent selection: Use anhydrous solvents for the initial dissolution of the silane before adding a controlled amount of water for hydrolysis. |
| Streaks and Smears | - Uneven application of the silane solution. - Contaminated substrate surface. - Inadequate rinsing of excess silane. | - Refine application technique: For dip-coating, ensure a smooth and steady withdrawal speed. For spin-coating, dispense the solution evenly in the center of the substrate. - Thorough substrate cleaning: Implement a rigorous cleaning protocol to remove all organic and particulate contaminants. - Effective rinsing: After application, rinse the substrate thoroughly with a suitable solvent (e.g., the solvent used for the silane solution) to remove any unbound silane. |
| Dewetting or "Fish Eyes" | - Low surface energy of the substrate. - Contamination of the substrate with low surface tension materials (e.g., oils, silicones).[3] - High surface tension of the silane solution. | - Surface activation: Pre-treat low-energy substrates (e.g., some plastics) with plasma or corona discharge to increase surface energy. - Aggressive cleaning: Use appropriate solvents or cleaning procedures to remove all traces of hydrophobic contaminants. - Adjust solution properties: In some cases, adjusting the solvent system of the silane solution can help to lower its surface tension. |
| Poor Adhesion | - Inadequate surface preparation, leading to a lack of reactive sites (e.g., hydroxyl groups). - Incomplete removal of contaminants.[4] - Insufficient curing time or temperature. - Incorrect silane concentration. | - Optimize substrate pre-treatment: Ensure the substrate surface has a sufficient density of hydroxyl groups for the silane to bond with. - Verify cleanliness: Use surface-sensitive techniques to confirm the absence of contaminants before coating. - Proper curing: Follow a validated curing protocol with appropriate time and temperature to ensure the formation of a stable siloxane network. - Concentration optimization: The optimal silane concentration is critical; too low a concentration may result in incomplete coverage, while too high a concentration can lead to thick, weakly bound layers. |
| Cracking of the Coating | - Excessive coating thickness. - High internal stress in the coating.[5] - Mismatch in the coefficient of thermal expansion between the coating and the substrate. - Over-curing at excessively high temperatures. | - Control thickness: Adjust the silane concentration and application parameters (e.g., withdrawal speed in dip-coating, spin speed in spin-coating) to achieve the desired thickness. - Optimize curing: Avoid excessively high curing temperatures and ensure a gradual heating and cooling ramp to minimize stress. - Consider a more flexible silane: If cracking persists, a different silane with a more flexible organic linker may be necessary. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration for this compound solutions?
The optimal concentration can vary depending on the application method and desired coating thickness. A typical starting range is 1-5% (v/v) in a suitable solvent. It is recommended to perform a concentration series to determine the ideal concentration for your specific substrate and application.
2. What is the best solvent to use for this compound?
A common approach is to use a mixture of alcohol (such as ethanol or isopropanol) and water. The alcohol helps to dissolve the silane, while the water is necessary for the hydrolysis of the methoxy groups. A typical ratio is 95:5 alcohol to water, with the pH adjusted to 4.5-5.5 with an acid like acetic acid to catalyze hydrolysis.
3. How long should I allow for hydrolysis before applying the coating?
The hydrolysis time depends on the pH of the solution. In an acidic environment (pH 4-5), hydrolysis is generally faster. Allowing the solution to stand for 5-30 minutes after adding the silane is a common practice. However, it's important to use the solution relatively soon after preparation to avoid excessive self-condensation. The hydrolysis rate is lowest at a neutral pH.[6][7]
4. What are the recommended curing conditions (time and temperature)?
After application and rinsing, a curing step is often necessary to promote the formation of covalent bonds between the silane and the substrate and to cross-link the silane layer. A typical curing process involves heating the coated substrate at 110-120°C for 30-60 minutes. Higher curing temperatures can lead to a more condensed and hydrophobic siloxane network.
5. How does humidity affect the coating process?
High humidity can be detrimental to achieving a uniform silane coating.[1][2] It can cause premature hydrolysis and self-condensation of the silane in the solution before it has a chance to bond with the substrate, leading to a hazy or particulate coating.[1][2] It is advisable to work in a controlled environment with moderate humidity.
6. Can I use this compound on plastic substrates?
Yes, but the success of the coating will depend on the type of plastic and its surface properties. Many plastics have low surface energy and may require pre-treatment, such as plasma or corona treatment, to introduce reactive groups and improve wetting and adhesion.
Quantitative Data
The following table summarizes the effect of curing temperature on the thickness of a hybrid coating containing 3-methacryloxypropyltrimethoxysilane (a closely related silane). This data illustrates the trend of coating shrinkage with increased curing temperature due to more intense solvent evaporation and densification of the siloxane network.
| Curing Temperature (°C) | Average Coating Thickness (µm) |
| 25 | 3.6 |
| 90 | 3.5 |
| 120 | 3.4 |
| 150 | 3.3 |
| 180 | 3.3 |
Data adapted from a study on polybutyl methacrylate-siloxane coatings.
Experimental Protocols
Detailed Dip-Coating Protocol
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic or particulate contamination. A typical procedure for glass or silicon substrates involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by rinsing with deionized water.
-
To generate hydroxyl groups on the surface, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to oxygen plasma.
-
Dry the substrate completely in an oven or with a stream of inert gas (e.g., nitrogen) before coating.
-
-
Silane Solution Preparation (for 100 mL of 2% v/v solution):
-
In a clean, dry glass container, mix 95 mL of ethanol with 5 mL of deionized water.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
With gentle stirring, add 2 mL of this compound to the solution.
-
Continue stirring for 5-15 minutes to allow for hydrolysis to occur. Use the solution within one hour of preparation.
-
-
Coating Application:
-
Immerse the prepared substrate into the silane solution for 1-2 minutes.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s). The withdrawal speed is a critical parameter that influences coating thickness.
-
Allow the solvent to evaporate from the substrate in a controlled environment.
-
-
Rinsing and Curing:
-
Gently rinse the coated substrate with ethanol to remove any excess, unbound silane.
-
Dry the substrate with a stream of inert gas.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.
-
Detailed Spin-Coating Protocol
-
Substrate Preparation:
-
Follow the same rigorous cleaning and surface activation procedures as described in the dip-coating protocol.
-
-
Silane Solution Preparation:
-
Prepare the silane solution as described in the dip-coating protocol. The concentration may need to be adjusted based on the desired final thickness and the spin-coating parameters.
-
-
Coating Application:
-
Place the clean, dry substrate on the chuck of the spin coater and ensure it is centered and held securely by the vacuum.
-
Dispense a small amount of the silane solution onto the center of the substrate. The amount should be sufficient to cover the entire surface when spun.
-
Start the spin coater. A typical two-stage process is used:
-
Stage 1 (Spread): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Stage 2 (Thinning): Ramp up to a higher speed (e.g., 2000-4000 rpm) for 30-60 seconds to thin the film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
-
Rinsing and Curing:
-
After the spin cycle is complete, the substrate can be gently rinsed with ethanol while still on the chuck at a low spin speed to remove excess silane.
-
Stop the spin coater and carefully remove the substrate.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
-
Visualizations
Caption: Hydrolysis and condensation of this compound.
Caption: General workflow for applying a silane coating.
Caption: Troubleshooting flowchart for common coating defects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ulprospector.com [ulprospector.com]
- 4. pcimag.com [pcimag.com]
- 5. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Nanoparticle Aggregation During Silanization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with nanoparticle aggregation during silanization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during silanization?
A1: Nanoparticle aggregation during silanization is primarily driven by the reduction of surface charge and the formation of unstable intermediates. Key contributing factors include:
-
Changes in Surface Charge: The introduction of silane coupling agents can neutralize the surface charge of nanoparticles, reducing the electrostatic repulsion that keeps them dispersed.
-
Hydrolysis and Condensation of Silanes: Silanes hydrolyze to form reactive silanol groups. If the reaction is not well-controlled, these silanols can self-condense in solution, forming oligomers that can bridge between nanoparticles, leading to aggregation.[1]
-
Solvent Incompatibility: The choice of solvent is critical. A solvent that does not adequately disperse the nanoparticles or the silane can promote aggregation.[2]
-
Inappropriate Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly influence the rates of hydrolysis and condensation, and if not optimized, can favor aggregation.[3]
-
High Nanoparticle Concentration: A higher concentration of nanoparticles increases the probability of collisions and subsequent aggregation.[2]
Q2: How does pH influence nanoparticle aggregation during silanization?
A2: The pH of the reaction medium plays a crucial role in controlling both the surface charge of the nanoparticles and the reaction kinetics of the silane. The isoelectric point (IEP) of the nanoparticle is a critical parameter; at a pH far from the IEP, the nanoparticles will have a higher surface charge, leading to greater electrostatic repulsion and better stability. For silica nanoparticles, a pH range of 3.2 to 3.7 is often used to facilitate the desired orientation of amine groups away from the surface.[4]
Q3: Can the choice of silane coupling agent affect aggregation?
A3: Yes, the structure of the silane coupling agent can impact aggregation. The length of the alkyl chain and the nature of the functional group can influence the stability of the modified nanoparticles. For instance, longer alkyl chains can provide better steric hindrance, but may also increase hydrophobic interactions that can lead to aggregation in aqueous media. The reactivity of the silane's hydrolyzable groups (e.g., methoxy, ethoxy) also affects the reaction rate and the potential for self-condensation.
Q4: What is the role of water in the silanization reaction?
A4: Water is essential for the hydrolysis of the alkoxy groups on the silane to form reactive silanol groups, which then condense with the hydroxyl groups on the nanoparticle surface. However, an excess of water can lead to rapid self-condensation of the silane in the bulk solution, forming polysiloxane oligomers that can cause aggregation. Therefore, the water content must be carefully controlled.
Q5: How can I confirm that my nanoparticles are aggregated?
A5: Several techniques can be used to assess the aggregation state of your nanoparticles:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the particles in suspension. An increase in the average particle size or a high polydispersity index (PDI) can indicate aggregation.[5][6][7]
-
Zeta Potential Measurement: This measurement provides information about the surface charge of the nanoparticles. A zeta potential value close to zero suggests low electrostatic repulsion and a higher tendency for aggregation. Generally, absolute values greater than 30 mV indicate good colloidal stability.[5][6]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanoparticles, allowing for the observation of clusters and aggregates.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the silanization of nanoparticles.
Problem 1: Nanoparticles aggregate immediately upon addition of the silane.
-
Possible Cause: Rapid hydrolysis and self-condensation of the silane, or a significant change in the solvent environment leading to nanoparticle instability.
-
Solution:
-
Slow Addition of Silane: Add the silane dropwise while vigorously stirring the nanoparticle suspension. This ensures a more controlled reaction and prevents localized high concentrations of the silane.
-
Pre-hydrolysis of Silane: In some protocols, the silane is pre-hydrolyzed in a separate solution before being added to the nanoparticles. This can help to control the reaction, but the pre-hydrolyzed silane solution should be used immediately to avoid self-condensation.
-
Optimize Solvent Composition: Ensure that the nanoparticles are well-dispersed in the reaction solvent before adding the silane. A co-solvent system may be necessary to maintain the stability of both the nanoparticles and the silane.
-
Problem 2: Aggregation is observed after the reaction is complete or during the washing/purification steps.
-
Possible Cause: Changes in solvent polarity during washing steps can lead to destabilization of the silanized nanoparticles. Centrifugation at high speeds can also force particles into irreversible agglomerates.
-
Solution:
-
Gradual Solvent Exchange: When washing the nanoparticles, perform a gradual solvent exchange by progressively increasing the concentration of the new solvent.
-
Optimize Centrifugation: Use the minimum centrifugation speed and time required to pellet the nanoparticles. Hard pellets are more difficult to redisperse.
-
Redispersion with Sonication: Use a probe sonicator or an ultrasonic bath to aid in the redispersion of the nanoparticle pellet after each washing step.[9] Be mindful of potential damage to the nanoparticles with excessive sonication.
-
Problem 3: The silanized nanoparticles are difficult to redisperse after drying.
-
Possible Cause: The formation of strong, irreversible aggregates upon removal of the solvent.
-
Solution:
-
Avoid Complete Drying: If possible, store the silanized nanoparticles as a concentrated suspension in a suitable solvent.[10]
-
Use of Stabilizers: Incorporate a stabilizing agent, such as polyvinylpyrrolidone (PVP), during the silanization process. The polymer chains can provide steric hindrance and prevent aggregation upon drying.[11]
-
Controlled Drying: If drying is necessary, consider lyophilization (freeze-drying) as it can sometimes yield a more easily redispersible powder compared to oven drying.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies on preventing nanoparticle aggregation during silanization. This data can help in selecting appropriate methods and reaction conditions.
Table 1: Effect of Surface Modification on Hydrodynamic Diameter and Zeta Potential of Silica Nanoparticles
| Surface Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Bare Silica NPs | 50 ± 5 | -45 ± 5 | [5] |
| Amine-modified (APTES) | 150 ± 20 (aggregated) | +20 ± 5 | [8] |
| Amine/Phosphonate co-modified | 60 ± 8 | -35 ± 4 | [8] |
| PEG-modified | 55 ± 7 | -25 ± 3 | [12] |
Table 2: Comparison of Different Silanization Protocols for Iron Oxide Nanoparticles
| Protocol | Silane Used | Solvent System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Stöber-based method | APTES | Ethanol/Water | >500 (aggregated) | >0.5 | [13] |
| Co-solvent method | APTES | Ethanol/Chloroform | 100 ± 15 | <0.2 | [13] |
| Reverse microemulsion | APTES | Cyclohexane/Triton X-100 | 80 ± 10 | <0.2 | [8] |
Experimental Protocols
Protocol 1: Silanization of Silica Nanoparticles in an Ethanol/Water Mixture to Minimize Aggregation
This protocol is adapted from a standard procedure for the surface modification of silica nanoparticles.[14]
-
Nanoparticle Suspension: Disperse 100 mg of silica nanoparticles in 20 mL of absolute ethanol. Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersed.
-
Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Water and Ammonia: Add 2 mL of deionized water and 1 mL of ammonium hydroxide (28-30%) to the suspension. Stir the mixture for 30 minutes at room temperature.
-
Silane Addition: In a separate vial, prepare a solution of 100 µL of (3-aminopropyl)triethoxysilane (APTES) in 5 mL of absolute ethanol. Add this solution dropwise to the nanoparticle suspension over a period of 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
Washing:
-
Centrifuge the reaction mixture at 8000 rpm for 20 minutes.
-
Discard the supernatant and redisperse the nanoparticle pellet in 20 mL of absolute ethanol using probe sonication for 5 minutes.
-
Repeat the centrifugation and redispersion steps two more times with ethanol and once with deionized water.
-
-
Final Product: The final product is a suspension of silanized silica nanoparticles in water. Store at 4°C.
Protocol 2: Redispersion of Aggregated Silanized Nanoparticles
This protocol provides a general procedure for attempting to redisperse aggregated nanoparticles.[9][15]
-
Initial Suspension: Add a small amount of the aggregated nanoparticle powder or pellet to a suitable solvent (e.g., ethanol or water with adjusted pH). The initial concentration should be low (e.g., 1 mg/mL).
-
Vortexing: Vigorously vortex the suspension for 2-3 minutes.
-
Probe Sonication: Place the vial containing the suspension in an ice bath to prevent overheating. Use a probe sonicator to sonicate the suspension. Start with short bursts of sonication (e.g., 10-15 seconds) followed by a rest period. Repeat this for a total sonication time of 5-10 minutes.
-
Bath Sonication: Alternatively, place the vial in an ultrasonic bath for 30-60 minutes.
-
Characterization: After sonication, immediately measure the hydrodynamic diameter and PDI using DLS to assess the effectiveness of the redispersion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The silanization process and potential aggregation pathways.
Caption: A troubleshooting workflow for nanoparticle aggregation.
Caption: The effect of pH on nanoparticle surface charge and stability.
References
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. mdpi.com [mdpi.com]
- 5. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. powertechjournal.com [powertechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 3-(Trimethoxysilyl)propyl Acetate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(Trimethoxysilyl)propyl acetate solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a this compound solution?
A1: The stability of this compound is highly dependent on its storage conditions and whether it is in a neat form or a solution. As a neat compound, when stored under recommended conditions (2–8 °C, protected from moisture), it is expected to remain active for at least two years.[1] However, when prepared as a solution, its stability significantly decreases. For instance, a similar compound, 3-(trimethoxysilyl)propyl methacrylate, in an ethanol solution remains active for only about one day.[1] The primary cause of degradation in solution is hydrolysis of the methoxysilyl groups in the presence of water.
Q2: How does water content affect the stability of the solution?
A2: Water is a critical factor in the degradation of this compound solutions. The trimethoxysilyl group is susceptible to hydrolysis, a reaction in which the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming silanols. This reaction is the initial step in the degradation process and is catalyzed by the presence of water. Even trace amounts of water, including atmospheric moisture, can initiate hydrolysis. Therefore, it is crucial to use anhydrous solvents and to handle the solution under a dry, inert atmosphere (e.g., nitrogen or argon) to prolong its stability.
Q3: What is the influence of pH on the stability of the solution?
A3: The pH of the solution has a significant impact on both the hydrolysis and subsequent condensation of the silane. For structurally similar alkoxysilanes, the rate of hydrolysis is slowest at a neutral pH (around 7).[2] Under both acidic and basic conditions, the hydrolysis rate increases. Conversely, the rate of condensation of the resulting silanols is slowest at an acidic pH of approximately 4.[2] This allows for a degree of control over the reaction kinetics. For applications requiring the formation of a stable silanol solution for surface treatment, adjusting the pH to an acidic range can be beneficial.
Q4: What are the visible signs of degradation in a this compound solution?
A4: The most common visible sign of degradation is the appearance of cloudiness or turbidity in the solution.[1] This indicates that the hydrolysis and subsequent condensation reactions have progressed to a point where insoluble polysiloxane oligomers or polymers have formed. In advanced stages of degradation, a gel or solid precipitate may form. Any solution that is not a clear, colorless to faint yellow liquid should be considered suspect and may not be suitable for its intended application.
Q5: In which solvents is this compound most stable?
A5: this compound is most stable in dry, aprotic organic solvents. The polarity of the solvent can influence the rate of hydrolysis.[1] Solvents such as anhydrous acetone, hexane, or toluene are generally preferred over protic solvents like alcohols (ethanol, isopropanol) or water, as the latter can participate in the hydrolysis reaction. When using alcoholic solvents, it is imperative that they are of the highest purity and anhydrous to minimize premature degradation.
Troubleshooting Guide
Issue: My this compound solution has become cloudy.
-
Cause: The cloudiness is likely due to the hydrolysis of the trimethoxysilyl groups and subsequent condensation to form insoluble polysiloxanes. This is typically caused by the presence of water in the solvent or from exposure to atmospheric moisture.
-
Solution:
-
Prevention: For future preparations, ensure that you are using a high-purity, anhydrous solvent. Handle the this compound and the prepared solution under a dry, inert atmosphere (e.g., inside a glovebox or using Schlenk line techniques).
-
Remediation: Once the solution has become cloudy, it is generally not recommended for use, as the active silane concentration will be lower, and the presence of oligomers can interfere with the intended application. It is best to discard the cloudy solution and prepare a fresh batch.
-
Issue: The performance of my silane solution is inconsistent between batches.
-
Cause: Inconsistent performance can arise from variations in the age of the solution, storage conditions, or the preparation procedure. The stability of the solution is time-sensitive, especially after the container has been opened and exposed to the atmosphere.
-
Solution:
-
Standardize Preparation: Prepare fresh solutions for each experiment whenever possible. If a stock solution must be used, prepare it in a larger batch under strictly anhydrous and inert conditions and dispense it into smaller, single-use vials that can be tightly sealed.
-
Consistent Storage: Store all solutions, both stock and working, under the same recommended conditions (refrigerated at 2-8°C and protected from light and moisture).
-
Monitor Solution Age: Keep a log of when each solution was prepared and opened. For critical applications, it is advisable to use solutions within a very short timeframe after preparation.
-
Issue: I am not observing the expected surface modification after applying the silane solution.
-
Cause: This could be due to several factors, including a degraded silane solution, improper substrate preparation, or incorrect application conditions.
-
Solution:
-
Verify Solution Integrity: Check the clarity of your silane solution. If it is cloudy, prepare a fresh solution.
-
Substrate Pre-treatment: Ensure the substrate surface is scrupulously clean and activated (if required) to expose hydroxyl groups for reaction with the silane. Common cleaning procedures involve sonication in solvents and treatment with piranha solution or plasma cleaning.
-
Control pH: For applications requiring the formation of a stable silanol layer on a surface, consider adjusting the pH of your solution to around 4-5 with a weak acid like acetic acid to control the hydrolysis and condensation rates.
-
Curing Conditions: After application, the silane layer often requires a curing step (e.g., heating) to promote the formation of covalent bonds with the surface and to cross-link the silane layer. Ensure that the curing temperature and time are appropriate for the specific silane and substrate.
-
Quantitative Data
The stability of this compound solutions is influenced by several factors. The following tables summarize the key parameters affecting stability, based on data for structurally similar alkoxysilanes.
Table 1: Effect of pH on Hydrolysis and Condensation Rates
| pH | Relative Hydrolysis Rate | Relative Condensation Rate |
| 2 | High | Moderate |
| 4 | Moderate | Lowest |
| 7 | Lowest | High |
| 10 | High | High |
Data extrapolated from studies on similar alkoxysilanes.[2]
Table 2: Estimated Shelf Life of Silane Solutions
| Solution Type | Storage Temperature | Estimated Shelf Life |
| Neat this compound | 2-8°C, dry, sealed | ≥ 2 years |
| This compound in Ethanol | Room Temperature | ~ 1 day |
| This compound in Anhydrous Aprotic Solvent (e.g., Toluene) | 2-8°C, dry, sealed | Several days to weeks |
Data based on information for 3-(trimethoxysilyl)propyl methacrylate and general knowledge of alkoxysilane stability.[1]
Experimental Protocols
Protocol 1: Monitoring Hydrolysis and Condensation using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol provides a method for the real-time monitoring of the hydrolysis of the trimethoxysilyl group and the subsequent formation of siloxane bonds.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, dry ATR crystal.
-
-
Sample Preparation:
-
Prepare the this compound solution in the desired solvent under anhydrous conditions.
-
-
Data Acquisition:
-
Apply a small drop of the freshly prepared solution directly onto the ATR crystal.
-
Immediately begin acquiring spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹ and 820 cm⁻¹).
-
Concurrently, monitor the appearance and increase in the intensity of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the formation of silanol (Si-OH) groups and the Si-O-Si stretching band (around 1000-1130 cm⁻¹) from the condensation of silanols.
-
The rate of hydrolysis can be estimated by plotting the normalized peak area of the Si-O-CH₃ band as a function of time.
-
Protocol 2: Quantitative Analysis of this compound Concentration by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes a method to quantify the concentration of unhydrolyzed this compound in a solution.
-
Instrument and Column:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for this analysis.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the concentration.
-
-
Standard Preparation:
-
Prepare a series of calibration standards of this compound in the same anhydrous solvent used for the samples. The concentration range should bracket the expected sample concentrations.
-
-
Sample Preparation:
-
Dilute the sample solution with the anhydrous solvent to fall within the calibration range.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks at different retention times may indicate the presence of degradation products.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Troubleshooting Incomplete Surface Coverage with Silanes
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the silanization of surfaces. Our goal is to provide clear, actionable guidance to help you achieve consistent and complete surface coverage in your experiments.
Frequently Asked Questions (FAQs)
Q1: My silanized surface is still hydrophilic. What went wrong?
A1: A hydrophilic surface after silanization with a hydrophobic silane is a primary indicator of incomplete or failed surface modification. The most common causes include:
-
Inadequate Surface Cleaning: Organic residues or contaminants on the substrate can prevent the silane from reacting with the surface.[1]
-
Insufficient Surface Hydroxylation: Silanes react with hydroxyl (-OH) groups on the substrate. A low density of these groups will result in poor silane coverage.
-
Inactive Silane Reagent: Silanes are sensitive to moisture and can degrade over time. Using an old or improperly stored reagent can lead to failed reactions.
-
Incorrect Silane Concentration: A concentration that is too low may not provide enough molecules for full coverage, while a concentration that is too high can lead to the formation of unstable multilayers and aggregates in the solution.[2]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and humidity can significantly impact the outcome of the silanization process.[3]
Q2: How can I confirm that my silanization was successful?
A2: Several analytical techniques can be used to verify the presence and quality of the silane layer:
-
Water Contact Angle Measurement: A significant change in the water contact angle is a primary indicator of successful surface modification. For hydrophobic silanes, you should observe an increase in the contact angle, while for hydrophilic silanes, a decrease is expected.[4][5][6][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of silicon and other elements from the silane. It can also provide information about the chemical bonding states.[8][9][10][11][12][13]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface, allowing for the assessment of the uniformity and smoothness of the silane layer.[1][8][14][15]
-
Ellipsometry: This technique is used to measure the thickness of thin films, providing a quantitative measure of the silane layer.[16][17][18][19][20]
Q3: What is the role of water in the silanization process, and how much should be present?
A3: Water is essential for the hydrolysis of the alkoxy or chloro groups on the silane molecule, which forms reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface. However, excess water in the reaction solution can lead to premature self-condensation of the silane molecules, forming polysiloxane aggregates that result in a thick, uneven, and unstable coating.[2][21] For solution-phase deposition in an organic solvent, a trace amount of water is necessary. A common practice is to use a 95% ethanol/5% water solution.[22][23] For vapor-phase deposition, the adsorbed water on the substrate is often sufficient.[24]
Q4: Should I perform a curing step after silanization?
A4: Yes, a post-silanization curing step is highly recommended. Curing, typically by heating, promotes the formation of stable, covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate.[25][26] This step removes residual solvent and byproducts, leading to a more durable and robust coating. Curing can be performed in an oven at 110-120°C for 30-60 minutes or at room temperature for 24 hours.[2][22][25][27]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with incomplete silane surface coverage.
Caption: A logical workflow for troubleshooting incomplete silane surface coverage.
Quantitative Data Summary
The following tables provide a summary of quantitative data for common silanization procedures and characterization results.
Table 1: Water Contact Angles on Silanized Glass Surfaces
| Silane | Substrate | Water Contact Angle (°) |
| Untreated | Glass | < 10 |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 40 - 60 |
| Octadecyltrichlorosilane (OTS) | Glass | 105 - 110 |
| Dichlorooctamethyltetrasiloxane | Glass | ~95 |
| Chlorotrimethylsilane (CTMS) | Glass | ~94 |
Table 2: Silane Layer Thickness on Silicon Wafers Measured by Ellipsometry
| Silane | Deposition Method | Layer Thickness (nm) |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Liquid Phase | 5.3 |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Vapor Phase | 0.7 |
| (3-Aminopropyl)triethoxysilane (APTES) | Liquid Phase (Toluene) | 0.5 - 1.0 |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | 0.6 - 0.8 |
| Octadecyltrichlorosilane (OTS) | Liquid Phase | ~1.5 |
Experimental Protocols
Protocol 1: Piranha Cleaning of Glass or Silicon Substrates
! DANGER ! Piranha solution is a strong oxidizer and is extremely dangerous. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Perform this procedure in a certified chemical fume hood.
-
Preparation: In a clean glass beaker inside a fume hood, prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The reaction is highly exothermic.[28][29][30][31]
-
Cleaning: Immerse the substrates in the Piranha solution for 10-15 minutes. The solution will be hot.[30][31]
-
Rinsing: Carefully remove the substrates using Teflon tweezers and rinse them extensively with deionized (DI) water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen or argon gas. The cleaned and hydroxylated surface is now ready for silanization.
Protocol 2: Liquid-Phase Silanization of Glass or Silicon Substrates
-
Solution Preparation: Prepare a 1-2% (v/v) solution of the desired silane in a suitable solvent. For many alkoxysilanes, a 95% ethanol/5% water solution is effective.[22][23] For chlorosilanes, an anhydrous solvent like toluene is necessary.[2][22]
-
Hydrolysis (for alkoxysilanes): If using an alkoxysilane in an alcohol/water mixture, adjust the pH of the solution to 4.5-5.5 with acetic acid and allow the solution to stir for 5-10 minutes to allow for hydrolysis of the silane.[22][23]
-
Immersion: Immerse the cleaned and dried substrates in the silane solution for a predetermined time. This can range from a few minutes to several hours depending on the silane and desired coverage.[22][27]
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with the solvent used for the deposition to remove any unbound silane. This can be followed by a rinse with ethanol or isopropanol.[2]
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.[2][22][25]
Caption: The two-step process of silanization: hydrolysis in solution and condensation on the surface.
Protocol 3: Vapor-Phase Silanization
-
Preparation: Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Silane Introduction: Place a small, open container with a few drops of the liquid silane inside the chamber, ensuring it is not in direct contact with the substrates.
-
Deposition: Evacuate the chamber and, if necessary, heat it to the desired deposition temperature (e.g., 50-80°C). Allow the silane vapor to deposit on the substrates for a set duration, typically ranging from 30 minutes to several hours.[24]
-
Rinsing: After deposition, vent the chamber and remove the substrates. Rinse them with an appropriate solvent (e.g., toluene, then ethanol) to remove any physisorbed silane.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.[24]
Signaling Pathways and Logical Relationships
Caption: Logical relationship between problem, causes, solutions, and verification in troubleshooting silanization.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Self-assembled silane monolayers: fabrication with nanoscale uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. details | Park Systems [parksystems.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tsijournals.com [tsijournals.com]
- 21. researchgate.net [researchgate.net]
- 22. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 23. gelest.com [gelest.com]
- 24. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. gelest.com [gelest.com]
- 28. researchgate.net [researchgate.net]
- 29. redox.me [redox.me]
- 30. purdue.atlassian.net [purdue.atlassian.net]
- 31. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
Technical Support Center: 3-(Trimethoxysilyl)propyl acetate Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 3-(Trimethoxysilyl)propyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
A1: The hydrolysis of this compound is catalyzed by both acidic and basic conditions. The rate of hydrolysis is slowest at a neutral pH of approximately 7.0.[1] To achieve a faster hydrolysis rate, adjusting the pH to a mildly acidic (e.g., pH 4-5) or basic (e.g., pH 9-10) range is recommended.
Q2: How does temperature affect the hydrolysis rate?
A2: Increasing the reaction temperature will generally accelerate the hydrolysis rate. However, it is crucial to find an optimal temperature that promotes hydrolysis without causing unwanted side reactions, such as premature and excessive self-condensation of the resulting silanol groups.
Q3: What solvents are suitable for the hydrolysis of this compound?
A3: The hydrolysis is typically carried out in a mixture of water and a water-miscible organic solvent, such as an alcohol (e.g., ethanol, methanol). The organic solvent helps to solubilize the silane and ensure a homogeneous reaction mixture.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the hydrolysis reaction can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR or ²⁹Si NMR) or Fourier-Transform Infrared (FTIR) spectroscopy. These methods allow for the tracking of the disappearance of the methoxy groups and the appearance of silanol (Si-OH) groups.
Q5: What are the common causes of incomplete hydrolysis?
A5: Incomplete hydrolysis can be due to several factors, including:
-
Suboptimal pH: A neutral pH will result in a very slow hydrolysis rate.
-
Insufficient water: Water is a reactant, so an inadequate amount will lead to an incomplete reaction.
-
Low temperature: The reaction may be too slow at ambient temperature.
-
Poor mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture and localized areas of low water or catalyst concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or no hydrolysis | pH of the solution is near neutral (pH 7). | Adjust the pH to an acidic range (e.g., 4-5) using a weak acid like acetic acid, or to a basic range (e.g., 9-10) using a weak base. |
| Insufficient water in the reaction mixture. | Ensure an adequate amount of water is present. A common starting point is a water-to-silane molar ratio of at least 3:1 to hydrolyze all three methoxy groups. | |
| Low reaction temperature. | Increase the reaction temperature moderately (e.g., to 40-50 °C) to accelerate the reaction rate. Monitor for signs of excessive condensation. | |
| Precipitate formation or gelation | Excessive self-condensation of the silanol groups. | This can be caused by high pH, high temperature, or high silane concentration. Consider lowering the pH (acidic conditions favor hydrolysis over condensation), reducing the temperature, or diluting the reaction mixture. |
| Low solvent amount leading to poor solubility of the silane or its hydrolysis products. | Increase the amount of co-solvent (e.g., alcohol) to ensure all components remain in solution. | |
| Inconsistent results between experiments | Variations in starting material quality or water content. | Use a fresh bottle of this compound and ensure the solvents are anhydrous if precise control over the water content is required for the initial step. |
| Inaccurate pH measurement and control. | Calibrate the pH meter before use and use appropriate buffer solutions to maintain a stable pH throughout the reaction. |
Quantitative Data on Hydrolysis Rate
| pH | Hydrolysis Rate Constant (h⁻¹) |
| 4 | 21.8 |
| 9 | 24.0 |
Note: Data is for the hydrolysis of the first alkoxy group of 3-methacryloyloxypropyltrimethoxysilane and should be considered as an approximation for the behavior of this compound.[2]
Experimental Protocol: Monitoring Hydrolysis by ¹H NMR
This protocol describes a general method for monitoring the hydrolysis of this compound by ¹H NMR spectroscopy.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated solvent (e.g., Acetone-d₆)
-
pH buffer solutions (e.g., pH 4 and pH 9)
-
NMR tubes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the deuterated organic solvent.
-
In an NMR tube, add a specific volume of the silane stock solution.
-
Add the D₂O containing the desired pH buffer. The final volume ratio will depend on the desired concentration. A typical starting point is a 1:1 ratio of the silane solution to the aqueous buffer.
-
-
NMR Analysis:
-
Immediately after adding the aqueous solution, shake the NMR tube to ensure mixing and start the NMR acquisition.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes) to monitor the reaction progress.
-
-
Data Analysis:
-
The hydrolysis of the trimethoxysilyl group will result in the disappearance of the singlet peak corresponding to the methoxy protons (-OCH₃) and the appearance of a new peak corresponding to the methanol produced.
-
Integrate the peak area of the methoxy protons of the silane and the methyl protons of the methanol product at each time point.
-
The rate of hydrolysis can be determined by plotting the concentration of the reactant (proportional to the integral of the -OCH₃ peak) versus time.
-
Logical Relationship Diagram
The following diagram illustrates the influence of pH on the hydrolysis and subsequent condensation of this compound.
Caption: Influence of pH on Hydrolysis and Condensation Pathways.
References
Technical Support Center: Optimizing 3-(Trimethoxysilyl)propyl Acetate Treatment
Disclaimer: Information regarding the specific reaction kinetics and optimal conditions for 3-(Trimethoxysilyl)propyl acetate is limited in publicly available literature. The following guidelines are based on established principles of silanization and data from closely related compounds, such as 3-(Trimethoxysilyl)propyl methacrylate (TMSPM). These recommendations should serve as a starting point for your own process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface treatment with this compound?
A1: The treatment process, known as silanization, involves two key reactions:
-
Hydrolysis: The trimethoxysilyl group (-Si(OCH₃)₃) of the molecule reacts with water to form reactive silanol groups (-Si(OH)₃). This step is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). The silanol groups can also react with each other to form a polysiloxane network on the surface.
Q2: How does pH affect the reaction time and efficiency?
A2: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation. Generally, hydrolysis is slowest at a neutral pH of 7.0 and increases under both acidic and basic conditions.[1] Conversely, the condensation reaction rate is slowest at a pH of 4.0.[1] Therefore, a common strategy is to perform the hydrolysis step under slightly acidic conditions to generate a high concentration of silanols, followed by a shift to neutral or slightly basic conditions to promote condensation with the surface.
Q3: What is the impact of water concentration in the reaction solvent?
A3: Water is essential for the initial hydrolysis step. In non-aqueous solvents like toluene or ethanol, a controlled amount of water is necessary to initiate the reaction. However, excess water can lead to premature self-condensation of the silane in the solution, forming aggregates that deposit on the surface rather than a uniform monolayer, resulting in a hazy or uneven coating.[1]
Q4: Can reaction temperature be used to accelerate the process?
A4: Yes, increasing the reaction temperature can accelerate both the hydrolysis and condensation rates. However, excessively high temperatures can also promote undesired bulk polymerization and may lead to a less organized silane layer. It is crucial to find an optimal temperature that balances reaction speed with the quality of the resulting surface modification.
Q5: How long should I cure the treated substrate after the reaction?
A5: A post-silanization curing step, typically at 110-120°C for 1-2 hours, is often recommended. Curing helps to drive the condensation reaction to completion, remove volatile byproducts like methanol and water, and form stable covalent bonds between the silane and the substrate, resulting in a more durable and stable coating.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or no surface modification (e.g., surface remains hydrophilic) | 1. Inadequate surface preparation (insufficient hydroxyl groups).2. Inactive or old silane solution.3. Insufficient reaction time or non-optimal temperature. | 1. Ensure rigorous substrate cleaning (e.g., piranha solution, oxygen plasma) to generate a high density of surface hydroxyl groups.2. Always prepare fresh silane solutions immediately before use.3. Increase the reaction time or moderately increase the temperature. |
| Non-uniform coating or hazy appearance | 1. Silane concentration is too high, leading to aggregation.2. Excess water in the solvent causing premature self-condensation.3. Inadequate rinsing after deposition. | 1. Start with a lower silane concentration (e.g., 1-2% v/v) and optimize empirically.2. Use anhydrous solvents and control the amount of water present.3. Thoroughly rinse the substrate with an appropriate solvent (e.g., toluene, ethanol) to remove physically adsorbed silane. |
| Inconsistent results between batches | 1. Variability in ambient humidity.2. Inconsistent substrate cleaning or preparation.3. Use of non-anhydrous solvents. | 1. Perform the silanization in a controlled environment, such as a glove box under an inert atmosphere (e.g., nitrogen).2. Standardize the substrate cleaning protocol for every experiment.3. Use fresh, high-purity anhydrous solvents for each reaction. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition on Glass/Silicon Substrates
1. Substrate Preparation:
- Thoroughly clean the glass or silicon substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each).
- Dry the substrate with a stream of nitrogen.
- To generate hydroxyl groups, treat the substrate with an oxygen plasma for 5-10 minutes or immerse it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
- Rinse the substrate extensively with deionized water and dry in an oven at 120°C for at least 1 hour. Allow to cool in a desiccator before use.
2. Silanization Procedure:
- Prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of the silane to 98 mL of anhydrous toluene.
- Immerse the cleaned and dried substrates in the silane solution.
- Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the temperature can be increased to 60-70°C.
3. Rinsing and Curing:
- Remove the substrates from the silane solution and rinse by sonicating in fresh anhydrous toluene for 5 minutes to remove any physically adsorbed silane.
- Repeat the rinsing step with acetone.
- Dry the substrates under a stream of nitrogen.
- Cure the substrates in an oven at 110-120°C for 1 hour to form stable covalent bonds.
- Allow the substrates to cool and store in a dry, inert environment (e.g., a desiccator or glovebox).
Quantitative Data (Based on Analogous Silanes)
Table 1: Effect of Reaction Time and Temperature on Grafting Percentage (%G) and Grafting Efficiency (%GE) for a Model Silane System
| Reaction Time (hours) | Temperature (°C) | Grafting Percentage (%G) | Grafting Efficiency (%GE) |
| 1 | 60 | 120.5 | 55.8 |
| 2 | 60 | 155.2 | 60.1 |
| 3 | 60 | 172.9 | 64.6 |
| 4 | 60 | 165.4 | 61.3 |
| 3 | 70 | 198.7 | 75.2 |
| 3 | 80 | 220.1 | 83.4 |
| 3 | 90 | 245.1 | 91.6 |
| 3 | 100 | 215.6 | 80.9 |
Data adapted from a representative graft copolymerization study to illustrate general trends. Optimal conditions are highlighted in bold.
Table 2: Influence of pH on Hydrolysis and Condensation Rates for a Model Alkoxysilane
| pH | Relative Hydrolysis Rate | Relative Condensation Rate |
| 2 | High | Moderate |
| 4 | Moderate | Lowest |
| 7 | Lowest | High |
| 10 | High | High |
This table illustrates the general relationship between pH and the primary reactions in silanization.[1]
Visualizations
Caption: Workflow for solution-phase silanization.
Caption: Silanization via hydrolysis and condensation.
References
removing excess 3-(Trimethoxysilyl)propyl acetate from substrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Trimethoxysilyl)propyl acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of excess this compound from a substrate.
Issue 1: Incomplete Removal of Unbound Silane
Symptom: After the silanization process and rinsing, the substrate exhibits a hazy or uneven appearance, or subsequent processing steps are adversely affected by residual, non-covalently bonded silane.
Possible Cause: Physisorbed (unbound) layers of this compound remain on the substrate surface due to an inadequate rinsing procedure.
Troubleshooting Steps:
-
Optimize Solvent Rinsing:
-
Utilize a solvent in which this compound is soluble, such as acetone or isopropanol.[1]
-
Perform multiple rinses with fresh solvent for each step to ensure complete removal of the unbound silane.
-
Incorporate sonication during the rinsing steps to enhance the removal of physisorbed molecules. A typical procedure involves sonicating the substrate in the chosen solvent for 5-10 minutes.[1]
-
-
Verification of Removal:
Issue 2: Difficulty Removing a Cured Silane Layer
Symptom: A covalently bonded layer of this compound needs to be removed from the substrate for reprocessing or because of a failed deposition.
Possible Causes:
-
The silane has fully hydrolyzed and condensed, forming a durable, cross-linked siloxane (Si-O-Si) network on the substrate.
-
Strong covalent bonds have formed between the silane and the hydroxyl groups on the substrate surface.
Troubleshooting Steps:
Three primary methods can be employed to remove a cured silane layer, ranging from harsh oxidative techniques to milder chemical digestion. The choice of method depends on the substrate's chemical resistance and the desired outcome.
Method A: Aggressive Oxidative Removal
-
Piranha Solution (Sulfuric Acid and Hydrogen Peroxide): This is a highly effective but hazardous method for removing organic materials.[4][5]
-
Oxygen Plasma Ashing: This technique can effectively remove the organic components of the silane layer. However, it may not completely remove the silicon-oxygen backbone and can alter the substrate surface.[8]
Method B: Alkaline Hydrolysis
-
This method targets the Si-O-Si bonds, breaking down the cross-linked silane network.[9]
-
Potassium Hydroxide (KOH) in Ethanol: A solution of ~5% KOH in dry ethanol can be used to remove polymerized silanes. This process typically takes about an hour.[8]
-
Ammonium Hydroxide (NH₄OH): A 1M solution of ammonium hydroxide can be used to break the chemical bonding of the silane to the surface. This is a milder approach but may require longer immersion times (e.g., up to 48 hours at room temperature).[9]
-
Method C: Silicone Digesters
-
These are commercial formulations containing weak acids or bases that specifically cleave siloxane bonds, converting the cured silicone into smaller, soluble molecules.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for rinsing off excess, unbound this compound before curing?
A1: Anhydrous solvents such as acetone, isopropanol, or the solvent used for the silanization solution (e.g., toluene or ethanol) are recommended for rinsing.[1] The key is to use a solvent that effectively dissolves the silane without reacting with the substrate. Sonication in the rinse solvent is highly recommended to remove physisorbed molecules.[1]
Q2: How can I confirm that the excess silane has been successfully removed?
A2: Visual inspection for a uniform, haze-free surface is the first step. For a more quantitative assessment, surface characterization techniques can be employed:
-
Contact Angle Measurement: A uniform and expected contact angle across the surface indicates a consistent monolayer.[2][3]
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information on the elemental composition of the surface, confirming the presence or absence of the silane.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of physisorbed silane on particle surfaces by observing weight loss at different temperatures.
Q3: Will Piranha solution completely remove a cured silane layer?
A3: Piranha solution is very effective at oxidizing and removing the organic components of the silane.[4][5] However, it may not remove the silicon atoms that are covalently bonded to the substrate's surface, potentially leaving a thin layer of silica (SiO₂).
Q4: Are there any non-chemical methods to remove a cured silane layer?
A4: While chemical methods are most common, mechanical methods like polishing or plasma etching can be used, but these are generally abrasive and may damage the substrate surface. Oxygen plasma can remove the organic portion of the silane, but may not remove the silicon-oxygen network.[8]
Q5: What safety precautions should be taken when working with silane removal chemicals?
A5: Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Piranha solution is extremely dangerous and requires specific handling and disposal protocols.[6] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Comparison of Removal Methods for Cured this compound
| Method | Target Bonds | Substrate Compatibility | Effectiveness | Key Considerations |
| Piranha Solution | Organic components (C-H, C-C) | Good for glass and silicon. May damage some metals and polymers. | High for organic removal. May leave a silica layer.[4][7] | Extremely hazardous. Requires strict safety protocols.[6] |
| Oxygen Plasma | Organic components | Dependent on plasma parameters. Can etch some substrates. | High for organic removal. May not remove Si-O backbone.[8] | Requires specialized equipment. |
| Alkaline Hydrolysis | Siloxane (Si-O-Si) and Si-O-substrate bonds | Good for glass and silicon. May etch some metals. | Good for complete silane removal.[8][9] | Can be slow (hours to days). Requires proper neutralization and disposal. |
| Silicone Digesters | Siloxane (Si-O-Si) bonds | Generally good for a range of materials, but compatibility should be verified.[10] | Effective, but speed varies with formulation.[10][12] | Commercial product; formulation is proprietary. |
Experimental Protocols
Protocol 1: Removal of Physisorbed (Unbound) this compound
-
Initial Rinse: Immediately after removing the substrate from the silanization solution, briefly dip it in a beaker of fresh, anhydrous solvent (e.g., acetone or isopropanol) to remove the bulk of the excess silane.
-
Sonication Bath: Place the substrate in a beaker containing fresh anhydrous solvent. Place the beaker in an ultrasonic bath and sonicate for 5-10 minutes.[1]
-
Final Rinse: Remove the substrate from the sonication bath and rinse it thoroughly with fresh anhydrous solvent from a squirt bottle.
-
Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Curing (Optional but Recommended): To ensure the stability of the bonded silane layer, cure the substrate in an oven. A typical curing process is 110-120 °C for 30-60 minutes.[1]
Protocol 2: Removal of Cured this compound via Alkaline Hydrolysis
Caution: This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Solution Preparation: Prepare a 5% (w/v) solution of potassium hydroxide (KOH) in dry ethanol or a 1M aqueous solution of ammonium hydroxide (NH₄OH).
-
Immersion: Fully immerse the silanized substrate in the prepared alkaline solution.
-
Incubation:
-
Rinsing: Carefully remove the substrate from the alkaline solution and rinse it extensively with deionized water to remove all traces of the base and cleaved silane products.
-
Drying: Dry the substrate with a stream of inert gas.
-
Verification: Use contact angle measurements or other surface analysis techniques to confirm the removal of the silane layer.
Visualizations
Caption: Experimental workflow for the removal of unbound this compound.
Caption: Logical workflow for troubleshooting the removal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piranha solution - Wikipedia [en.wikipedia.org]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 11. chela.co.uk [chela.co.uk]
- 12. ulbrich.at [ulbrich.at]
Technical Support Center: Silane Layer Stability in Aqueous Solutions
Welcome to the technical support center for silane-based surface modification. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of silane layers in aqueous environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed protocols to help you achieve stable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during and after the silanization process, particularly concerning the layer's stability in water.
Q1: My silane layer is detaching or degrading after exposure to an aqueous solution. What are the primary causes?
A1: The degradation of silane layers in aqueous environments is primarily due to the hydrolysis of siloxane (Si-O-Si) bonds, both at the substrate interface and within the silane network itself.[1] This process is influenced by several factors:
-
Incomplete Covalent Bonding: Insufficient curing (time or temperature) after deposition can result in a layer that is not fully covalently bonded to the substrate, leaving it susceptible to detachment.[1][2]
-
Water Contamination: Excessive water during the deposition phase can lead to premature silane polymerization in the solution, resulting in a thick, unstable, and poorly adhered multilayer film.[2][3]
-
pH of the Aqueous Environment: The stability of siloxane bonds is highly pH-dependent. Both acidic and alkaline conditions can accelerate hydrolysis compared to a more neutral pH range.[4] Silanols are generally most stable around pH 3-4.[5][6]
-
Amine Groups: The presence of amine functionalities in the silane molecule can catalyze the hydrolysis of siloxane bonds, leading to increased instability.[1][7]
-
Mechanical Stress: Internal stresses within a thick, overly cross-linked silane layer can be relieved by bond-breaking when exposed to water.[8][9]
Q2: Why is my surface still hydrophilic after silanization?
A2: A hydrophilic surface post-silanization, often indicated by a low water contact angle, points to an incomplete or failed reaction.[2][3] Here are the likely causes and solutions:
-
Inadequate Surface Preparation: The substrate must be meticulously cleaned to remove organic contaminants. More importantly, it must have a sufficient density of hydroxyl (-OH) groups for the silane to react with.[3][10]
-
Solution: Employ rigorous cleaning procedures like sonication in solvents (acetone, ethanol) followed by an activation step such as oxygen plasma treatment, UV/Ozone, or piranha solution to generate hydroxyl groups.[3]
-
-
Inactive Silane Reagent: Silanes are sensitive to moisture and can degrade in the container if not stored properly.[3]
-
Solution: Use fresh silane from a bottle stored under an inert atmosphere (e.g., argon or nitrogen). Purchase in small quantities to ensure freshness.[3]
-
-
Insufficient Curing: The final step of curing is crucial for forming stable, covalent Si-O-Substrate bonds.[1]
Q3: How can I improve the long-term hydrolytic stability of my silane coating?
A3: Enhancing long-term stability requires optimizing the chemistry and the process:
-
Choose the Right Silane:
-
Trifunctional vs. Monofunctional: Tri-functional silanes (e.g., those with three alkoxy groups) can form a more cross-linked and robust network, but are also more prone to forming unstable multilayers if not controlled.[1]
-
Dipodal Silanes: Silanes with two silicon atoms that can bind to the surface show significantly improved resistance to hydrolysis compared to traditional monopodal silanes.[12]
-
-
Control the Deposition Method:
-
Vapor-Phase Deposition: This method often produces more uniform and stable monolayers than solution-phase deposition because it minimizes water contamination and allows for greater control.[1]
-
-
Optimize Reaction Conditions:
-
Anhydrous Solvent: When using solution-phase deposition, use a high-purity anhydrous solvent to prevent premature hydrolysis and self-condensation of the silane in the solution.[7]
-
Post-Deposition Annealing: A proper curing step is critical to promote covalent bond formation with the substrate and cross-linking within the silane layer.[1]
-
Visual Guide: Silanization & Degradation Pathway
The following diagram illustrates the key steps in forming a silane layer on a hydroxylated surface and the subsequent pathway for hydrolytic degradation.
Data Summary: Factors Influencing Stability
The stability of a silane layer is not absolute and depends heavily on the experimental conditions. The tables below summarize the impact of pH and temperature on silane layer stability.
Table 1: Effect of pH on Silane Hydrolysis and Condensation
| pH Range | Hydrolysis Rate | Silanol Stability & Condensation Rate | General Outcome |
| < 1.5 | Very Fast | Silanols are relatively stable, slow condensation.[13] | Rapid hydrolysis, but slower network formation. |
| 3 - 4 | Slow | Silanols are most stable; condensation is slowest.[5][6] | Optimal for controlled reactions; stable silanol solutions. |
| 4 - 7 | Increases | Reactivity and condensation rate increase.[5][14] | Commonly used range for deposition from aqueous solutions.[11] |
| > 7 (Alkaline) | Fast | High reactivity, rapid condensation.[13] | Fast reaction but can lead to uncontrolled polymerization. |
| Data synthesized from multiple sources.[5][6][11][13][14] |
Table 2: Thermal Stability of Common Silane Monolayers
| Silane Type | Atmosphere | Stability Threshold | Reference |
| Aminobutyltriethoxysilane (ABTES) | Vacuum | Stable up to 250°C | [15] |
| Perfluorodecyltriethoxysilane (PFDS) | Vacuum | Stable up to 350°C | [15] |
| Perfluorinated Silanes (General) | Air/Vacuum | Generally >300°C | [15][16] |
| Alkylsilanes (General) | Vacuum | Often lower than perfluorinated counterparts. | [1] |
| Note: Stability is highly dependent on the specific silane structure, substrate, and heating conditions. |
Troubleshooting Workflow
If you are experiencing issues with silane layer stability, follow this logical troubleshooting workflow to identify and resolve the problem.
Key Experimental Protocols
Reproducible results begin with robust protocols. Below are methodologies for substrate preparation and characterization of the silane layer.
Protocol 1: Substrate Cleaning and Activation (for Glass/Silicon)
This protocol is essential for creating a reactive surface with a high density of hydroxyl groups.
-
Sonication: Sonicate substrates sequentially in acetone, then isopropyl alcohol (IPA), and finally in deionized (DI) water for 15 minutes each.
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
Activation (Choose one):
-
Oxygen Plasma/UV-Ozone: Treat the substrates for 5-10 minutes. This is a highly effective method for removing final traces of organic contaminants and generating -OH groups.[3]
-
Piranha Solution (Use with extreme caution!): Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30-60 minutes.
-
Acid/Base Treatment: Alternatively, boil substrates in DI water or soak them in HCl or H₂SO₄ to increase surface hydroxylation.[3]
-
-
Final Rinse & Dry: Rinse copiously with DI water and dry again with nitrogen. The substrate should be used for silanization immediately.
Protocol 2: Solution-Phase Silanization
This is a common method for applying a silane layer.
-
Prepare Solution: Prepare a 1-2% (v/v) solution of the silane in an appropriate solvent. For many applications, a solution of 95% ethanol and 5% water, adjusted to a pH of 4.5-5.5 with acetic acid, works well.[11] For moisture-sensitive applications, use a certified anhydrous solvent like toluene.[7]
-
Hydrolysis (if applicable): If using an aqueous alcohol solution, allow the solution to sit for 5-30 minutes to allow for partial hydrolysis and silanol formation.[11]
-
Immersion: Fully immerse the cleaned and activated substrates in the silane solution for a set time (e.g., 30 minutes to 2 hours). Agitate gently to ensure uniform coverage.[1]
-
Rinsing: Remove the substrates and rinse them thoroughly with a fresh portion of the solvent (e.g., ethanol or toluene) to remove excess, physisorbed silane.[1][11]
-
Curing: Dry the substrates under a nitrogen stream and then cure them in an oven at 110-120°C for 30-60 minutes.[1] This step is critical for forming covalent bonds and improving stability.[2]
Protocol 3: Surface Characterization with Water Contact Angle (WCA)
WCA goniometry is a fast and effective way to assess the success of the silanization and the hydrophobicity of the surface.[2][17]
-
Preparation: Place the silanized substrate on the goniometer stage.
-
Droplet Deposition: Using a precision syringe, gently dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.
-
Measurement: Use the goniometer's software to capture a profile image of the droplet. The angle formed between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) interface is the contact angle.
-
Analysis:
-
Low WCA (< 30°): Indicates a hydrophilic surface, suggesting poor or failed silanization.[2]
-
High WCA (> 90°): Indicates a hydrophobic surface, typically desired for alkyl or fluoro-silanes and suggesting a successful coating.
-
Intermediate WCA (30-60°): May indicate an incomplete or non-uniform silane layer.[2]
-
-
Reproducibility: Measure the angle at multiple points on the surface to check for uniformity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pcimag.com [pcimag.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
degradation of 3-(Trimethoxysilyl)propyl acetate in presence of moisture
Technical Support Center: 3-(Trimethoxysilyl)propyl Acetate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the handling, degradation, and application of this compound, with a focus on issues arising from the presence of moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile organosilicon compound that functions as a silane coupling agent and a reactive monomer.[1][2] It possesses dual reactivity: a methacrylate group that can undergo free-radical polymerization and a trimethoxysilyl group that can hydrolyze and condense to form siloxane bonds.[1] This makes it valuable for improving adhesion between organic polymers and inorganic substrates, such as linking polyacrylamide gels to glass plates or preparing organic/inorganic hybrid nanomaterials.[2][3]
Q2: How does moisture affect this compound?
A2: this compound is highly sensitive to moisture.[4] In the presence of water, the trimethoxysilyl group undergoes hydrolysis, where the methoxy groups (-OCH3) are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol.[1][5] These silanols are reactive and can then undergo condensation to form stable siloxane bonds (Si-O-Si), which can lead to oligomerization and polymerization of the silane.[1][6]
Q3: What are the ideal storage conditions for this compound?
A3: To prevent degradation, the compound must be protected from moisture.[3] It should be stored in a tightly sealed, moisture-resistant container under a dry, inert atmosphere, such as nitrogen.[1][4] The recommended storage temperature is between 2°C and 8°C.[3][] The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1][4]
Q4: How can I tell if my this compound has been compromised by moisture?
A4: A key visual indicator of moisture contamination is the appearance of cloudiness or turbidity in the otherwise clear, colorless liquid.[3] This indicates that hydrolysis and condensation have begun, forming insoluble siloxane oligomers.
Q5: For how long is a prepared solution of this compound stable?
A5: The stability of a prepared solution is highly dependent on the solvent and conditions. An ethanol solution is reported to remain active for about one day.[3] For long-term storage of stock solutions, it is recommended to store them under nitrogen at -20°C for up to one month or at -80°C for up to six months.[8]
Troubleshooting Guide
Issue 1: The silane solution appears cloudy or has formed a gel.
-
Question: Why has my this compound solution turned cloudy or solidified?
-
Answer: This is a clear sign of moisture exposure.[3] The trimethoxysilyl groups have hydrolyzed and condensed to form insoluble polysiloxanes. The reaction is often catalyzed by acids or bases.[1][4] To prevent this, always use dry solvents and handle the silane under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure containers are tightly sealed with moisture-proof seals.[4]
Issue 2: Poor surface modification or adhesion after treatment.
-
Question: I treated my substrate (e.g., glass slide), but the subsequent experimental step (e.g., gel adhesion, cell attachment) failed. What could be the cause?
-
Answer: This issue can arise from several factors:
-
Inactive Silane: The silane may have already hydrolyzed in the bottle due to improper storage. Check the liquid for any cloudiness.[3]
-
Improper Solution Preparation: The pH of the hydrolysis solution is critical. The rate of hydrolysis and condensation are both pH-dependent.[6][9] Hydrolysis is slowest at a neutral pH of 7.0, while condensation is slowest at a pH of 4.0.[6][9] Ensure your protocol specifies the correct pH for the intended application.
-
Insufficient Reaction Time: The silanization process requires adequate time for the silanols to react with the substrate's surface hydroxyl groups. Ensure you are following the recommended incubation times from your protocol.[3]
-
Inadequate Curing: After application, a curing step (drying) is often necessary to promote the condensation reaction and form a stable siloxane layer on the surface.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results when using the same silanization protocol. Why?
-
Answer: Inconsistent results often point to subtle variations in experimental conditions.
-
Atmospheric Moisture: The humidity in the lab can affect the rate of hydrolysis. Performing the experiment in a controlled environment, like a glove box or under a dry air stream, can improve reproducibility.
-
Age of Solution: An aqueous or alcoholic solution of the silane has a limited pot life. For instance, an ethanol-based solution is typically active for only one day.[3] Always use freshly prepared solutions for consistent results.
-
Surface Cleanliness: The substrate must be scrupulously clean to ensure uniform reaction. Any organic residues can inhibit the silane from binding to the surface hydroxyl groups.[3]
-
Quantitative Data Summary
The degradation of this compound is highly influenced by pH. The rates of the key reaction steps, hydrolysis and condensation, vary significantly with pH conditions.
| Parameter | Condition | Observation | Reference |
| Hydrolysis Rate | pH = 7.0 | The rate of hydrolysis is at its minimum. | [6][9] |
| Acidic or Basic pH | The rate of hydrolysis significantly increases. | [6][9] | |
| Condensation Rate | pH = 4.0 | The rate of condensation is at its minimum. | [6][9] |
| Thermal Stability | Inert Atmosphere (Helium) | Copolymers are stable up to 269–283 °C. | [10][11][12] |
| Oxidative Atmosphere (Air) | Copolymers are stable up to 266–298 °C. | [10][11][12] |
Experimental Protocols
Protocol 1: Surface Treatment of Glass Plates (with Ethanol)
This protocol is adapted for covalently linking materials like polyacrylamide gels to glass surfaces.[3]
-
Cleaning: Thoroughly clean glass plates with a strong soap solution, rinse extensively with deionized water, and dry completely, preferably in a drying oven.[3]
-
Solution Preparation: In a fume hood, dilute 1 mL of this compound in 200 mL of ethanol.[3] Just prior to use, add 6 mL of a dilute acetic acid solution (prepared by mixing 1 part glacial acetic acid with 10 parts water).[3]
-
Application: Pour the freshly prepared silane solution onto the glass plates, ensuring full coverage. Allow the reaction to proceed for approximately 3 minutes.[3]
-
Rinsing and Drying: Pour off the excess solution and rinse the plates with ethanol to remove any unreacted silane.[3] Allow the plates to dry thoroughly before use.[3]
Protocol 2: Surface Treatment of Glass Plates (Aqueous Method)
This is an alternative procedure that does not use an alcohol solvent.[3]
-
Solution Preparation: Adjust 1 liter of deionized water to a pH of 3.5 using acetic acid.[3] Add 4 mL of this compound to the acidified water and stir until the solution becomes clear.[3]
-
Application: Immerse the cleaned glass plates in the solution and allow them to react for 1 hour at room temperature.[3]
-
Rinsing and Drying: After the reaction, rinse the plates thoroughly with deionized water and allow them to dry completely.[3]
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Achieving Consistent Results with 3-(Trimethoxysilyl)propyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing 3-(Trimethoxysilyl)propyl acetate in your research and development projects. Whether you are functionalizing surfaces for drug delivery systems, developing new materials, or conducting fundamental surface science, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface modification using this compound?
A1: Surface modification with this compound occurs in two primary steps: hydrolysis and condensation. First, in the presence of water, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafers), forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can also condense with each other to form a cross-linked polysiloxane network on the surface.
Q2: Why is surface preparation critical for successful silanization?
A2: The success of the silanization process is highly dependent on the cleanliness and hydroxylation of the substrate surface. Organic residues, oils, or other contaminants can physically block the reactive sites on the surface, leading to a non-uniform and poorly adhered silane layer. A thorough cleaning protocol ensures a high density of hydroxyl groups, which are the primary reaction sites for the silane.
Q3: Can I reuse the silane solution?
A3: It is generally not recommended to reuse the silane solution. Once the this compound is hydrolyzed in the solution, the resulting silanols are prone to self-condensation, forming oligomers and polymers in the solution over time. Using an aged solution can lead to the deposition of these aggregates on the surface, resulting in a thick, uneven, and unstable coating. For consistent results, always prepare a fresh solution for each experiment.
Q4: How does humidity affect the silanization process?
A4: Humidity plays a crucial role in the hydrolysis of the trimethoxysilyl groups. While a certain amount of water is necessary to initiate the hydrolysis, excessive humidity in the environment can cause premature and uncontrolled hydrolysis and self-condensation of the silane before it has a chance to bond to the substrate. This can lead to the formation of a rough and poorly adhered film. Therefore, it is advisable to perform the silanization in a controlled environment.
Q5: What is the purpose of the curing step after silanization?
A5: The curing step, typically involving heating, serves multiple purposes. It promotes the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate, strengthening the covalent bonding to the surface. It also encourages cross-linking between adjacent silane molecules, forming a more stable and durable silane layer. Finally, curing helps to remove any residual water and solvent from the surface.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or patchy surface coating | 1. Inadequate surface cleaning: Organic residues or contaminants are preventing uniform silane attachment. 2. Uneven application of silane solution: The solution is not covering the entire surface uniformly. 3. Silane polymerization in solution: The hydrolyzed silane is self-condensing before binding to the surface. | 1. Optimize cleaning protocol: Use a rigorous cleaning procedure such as sonication in a series of solvents (e.g., acetone, isopropanol) followed by piranha solution or oxygen plasma treatment to ensure a high density of surface hydroxyl groups. 2. Ensure complete submersion: When using a solution-based method, make sure the entire substrate is fully immersed and agitated gently. For spin-coating, ensure the solution spreads evenly. 3. Use fresh solution: Always prepare the silane solution immediately before use. Avoid using solutions that have been standing for an extended period. |
| Poor adhesion of the silane layer | 1. Insufficient surface hydroxylation: The substrate lacks enough reactive -OH groups. 2. Incomplete hydrolysis of the silane: The methoxy groups have not fully converted to silanols. 3. Inadequate curing: The condensation reaction is incomplete. | 1. Activate the surface: Pre-treat the substrate with methods like oxygen plasma, UV/ozone, or a brief acid/base wash to generate more hydroxyl groups. 2. Allow sufficient hydrolysis time: After adding the silane to the aqueous solvent, allow a few minutes for hydrolysis to occur before introducing the substrate. The optimal time can be pH-dependent. 3. Optimize curing: Ensure the curing temperature and time are sufficient. A typical starting point is 110-120 °C for 30-60 minutes. |
| Formation of a thick, white, or hazy film | 1. High silane concentration: Leads to excessive polymerization and multilayer deposition. 2. Excessive water in the reaction: Promotes rapid self-condensation of the silane. 3. Prolonged reaction time: Allows for the buildup of multiple silane layers. | 1. Reduce silane concentration: Typically, a 1-2% (v/v) solution is sufficient for forming a monolayer. 2. Control water content: When using anhydrous solvents, add a controlled, small amount of water to initiate hydrolysis. Avoid high humidity environments. 3. Shorten reaction time: For monolayer formation, shorter immersion times are generally preferred. The optimal time should be determined empirically. |
| Treated surface is not sufficiently hydrophobic/functional | 1. Incomplete surface coverage: The silane layer is not dense enough. 2. Incorrect orientation of the silane: The functional acetate group may be interacting with the surface instead of being exposed. 3. Degradation of the silane reagent: The silane may have been compromised by moisture during storage. | 1. Optimize reaction conditions: Experiment with slightly higher concentrations or longer reaction times, while monitoring for multilayer formation. 2. Ensure proper reaction conditions: A well-controlled, gradual deposition process is more likely to result in an ordered monolayer. 3. Use fresh silane: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. |
Experimental Protocols
Protocol 1: Surface Modification of Glass Slides (Solution Deposition)
This protocol is adapted from general silanization procedures and is suitable for achieving a functionalized surface on glass or other hydroxylated substrates.
Materials:
-
Glass slides or other substrates with surface hydroxyl groups
-
This compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Acetic acid
-
Acetone
-
Isopropanol
-
Nitrogen gas for drying
-
Oven or hotplate
Procedure:
-
Substrate Cleaning: a. Sonicate the glass slides in a detergent solution for 15 minutes. b. Rinse thoroughly with DI water. c. Sonicate in acetone for 15 minutes. d. Sonicate in isopropanol for 15 minutes. e. Rinse again thoroughly with DI water. f. Dry the slides under a stream of nitrogen gas. g. For enhanced hydroxylation, treat the slides with oxygen plasma for 5 minutes or immerse in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) for 30 minutes, followed by extensive rinsing with DI water and drying.
-
Silane Solution Preparation: a. In a clean, dry glass container, prepare a 95:5 (v/v) ethanol/water solution. b. Adjust the pH of the solution to approximately 4.5-5.5 with acetic acid. c. Add this compound to the solution to a final concentration of 2% (v/v). d. Stir the solution for 5-10 minutes to allow for hydrolysis of the silane.
-
Silanization: a. Immerse the cleaned and dried glass slides into the freshly prepared silane solution. b. Agitate gently for 2-5 minutes. c. Remove the slides from the solution.
-
Rinsing and Curing: a. Rinse the slides by dipping them briefly in fresh anhydrous ethanol to remove excess, unreacted silane. b. Dry the slides under a stream of nitrogen gas. c. Cure the slides in an oven at 110-120 °C for 30-60 minutes.
-
Final Cleaning and Storage: a. After curing, sonicate the slides in fresh anhydrous ethanol for 5 minutes to remove any physisorbed silane molecules. b. Dry the slides with nitrogen and store them in a desiccator or other clean, dry environment until use.
Data Presentation
The effectiveness of the silanization process is influenced by several factors. The following tables summarize the expected impact of varying reaction conditions.
Table 1: Effect of Silane Concentration on Surface Properties (General Trends)
| Silane Concentration (% v/v) | Expected Surface Coverage | Expected Contact Angle | Potential Issues |
| < 1% | Incomplete monolayer | Lower hydrophobicity | Patchy or incomplete functionalization |
| 1-2% | Monolayer to near-monolayer | Optimal for functional surface | Ideal range for most applications |
| > 5% | Multilayer | May decrease due to disordered structure | Formation of a thick, unstable, and hazy film |
Table 2: Influence of Reaction Time on Silanization (General Trends)
| Reaction Time | Expected Surface Coverage | Expected Contact Angle | Notes |
| < 2 minutes | Incomplete monolayer | Lower | May be insufficient for complete surface reaction |
| 2-10 minutes | Monolayer | Increasing | Often sufficient for monolayer formation |
| > 30 minutes | Multilayer formation | May plateau or decrease | Increased risk of physisorbed layers |
Mandatory Visualizations
Silanization Workflow
Caption: Experimental workflow for surface modification with this compound.
Hydrolysis and Condensation Mechanism
Caption: Reaction mechanism of this compound on a hydroxylated surface.
Validation & Comparative
A Comparative Guide to Surfaces Modified with 3-(Trimethoxysilyl)propyl Acetate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces plays a pivotal role in a myriad of applications within research, biotechnology, and drug development, influencing everything from cellular adhesion to the performance of diagnostic assays. The choice of surface modification agent is critical in tailoring the desired surface properties, such as wettability, biocompatibility, and chemical reactivity. This guide provides a comprehensive comparison of surfaces modified with 3-(Trimethoxysilyl)propyl acetate and other commonly used silanizing agents. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Performance Comparison of Silanizing Agents
The efficacy of a surface modification agent is determined by the chemical and physical properties it imparts to the substrate. Key performance indicators include the static water contact angle, which measures hydrophobicity, surface roughness, which can influence protein adsorption and cell interactions, and the elemental composition of the surface, confirming the presence and nature of the modification.
Table 1: Comparative Performance of Surface Modifications on Silicon/Glass Substrates
| Feature | 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) (as proxy for Acetate) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Primary Functional Group | Methacrylate | Amine | Alkyl (C18) |
| Expected Wettability | Moderately Hydrophobic | Hydrophilic | Highly Hydrophobic |
| Typical Water Contact Angle | ~70-80° | ~40-60° | >100° |
| Surface Roughness (RMS) | ~0.5 - 2 nm | ~0.2 - 1 nm | ~0.5 - 5 nm (can form aggregates) |
| Film Thickness (Ellipsometry) | ~1 - 5 nm[1] | ~1 - 10 nm | ~2 - 2.5 nm |
| Key XPS Signals | Si 2p, O 1s, C 1s (with C=O component) | Si 2p, O 1s, C 1s, N 1s | Si 2p, O 1s, C 1s |
Chemical Structure and Modification Workflow
The process of surface modification with silanes involves the hydrolysis of the alkoxy or chloro groups in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate surface (e.g., silicon, glass, metal oxides) and with each other to form a stable, covalently bonded siloxane network.
References
A Comparative Guide to the FTIR Analysis of 3-(Trimethoxysilyl)propyl Acetate on Silicon Wafers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(Trimethoxysilyl)propyl acetate (TMSPRA) with other common silane coupling agents for the surface modification of silicon wafers. The performance of TMSPRA is evaluated through a detailed examination of its Fourier-Transform Infrared (FTIR) spectral characteristics and a comparison of key surface properties. This document offers supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and utilizing silane coupling agents for their specific applications.
Introduction to Silane Surface Modification
Silane coupling agents are organosilicon compounds that form a chemical bridge between an inorganic substrate, such as a silicon wafer, and an organic material. This modification is critical in a vast array of applications, from enhancing adhesion in composites and coatings to the immobilization of biomolecules on biosensor surfaces. The efficacy of a silane is largely determined by its chemical structure, particularly the nature of its functional group. This compound (TMSPRA) offers an acetate functional group, which can be hydrolyzed to a hydroxyl group, providing a different surface chemistry compared to more common amine or epoxy-functionalized silanes.
FTIR Analysis of this compound on Silicon Wafers
FTIR spectroscopy is a powerful non-destructive technique to confirm the successful deposition and understand the chemical nature of the silane layer on a silicon wafer. The analysis relies on identifying the characteristic vibrational modes of the chemical bonds present in the TMSPRA molecule and the siloxane network formed on the wafer surface.
Expected FTIR Peak Assignments for TMSPRA
The table below summarizes the expected FTIR absorption peaks for a TMSPRA layer on a silicon wafer, based on established correlations for organosilicon compounds and related molecules.
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~2930 - 2850 | C-H Stretching (propyl chain) | Asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the propyl chain. |
| ~1740 | C=O Stretching (acetate group) | Characteristic stretching vibration of the carbonyl group in the acetate functionality. Its presence confirms the integrity of the functional group. |
| ~1260 | Si-CH₂ Bending | Bending vibration of the methylene group adjacent to the silicon atom. |
| ~1190 - 1020 | Si-O-Si Asymmetric Stretching (siloxane) | A broad and strong band indicating the formation of the cross-linked polysiloxane network on the silicon wafer surface. |
| ~1080 | Si-O-C Stretching | Stretching vibration of the bond between silicon and the oxygen of the methoxy groups (may be absent or weak after complete hydrolysis). |
| ~960 | Si-OH Stretching (silanol) | Stretching vibration of silanol groups, which can be present due to incomplete condensation of the silane layer. |
Performance Comparison with Alternative Silanes
The choice of silane significantly impacts the surface properties of the modified silicon wafer. This section compares the expected performance of TMSPRA with other commonly used silane coupling agents based on key surface analysis metrics. While direct comparative data for TMSPRA is limited in publicly available literature, we can infer its properties based on its chemical structure and compare them to known values for other silanes. A structurally similar compound, [Acetoxy(polyethyleneoxy)propyl]triethoxysilane (APTS), has been shown to render silicon wafers hydrophilic.[1]
Table 2: Comparison of Surface Properties of Silanized Silicon Wafers
| Silane Coupling Agent | Functional Group | Expected Water Contact Angle on Silicon Wafer | Key Characteristics |
| This compound (TMSPRA) | Acetate | Hydrophilic (after hydrolysis of acetate) | Surface can be tailored post-deposition by hydrolyzing the acetate to a hydroxyl group, increasing hydrophilicity. |
| 3-Aminopropyltriethoxysilane (APTES) | Amine | ~50-70° | Provides a primary amine for covalent immobilization of biomolecules. Forms relatively thick, sometimes irregular layers. |
| 3-Glycidoxypropyltrimethoxysilane (GPTS) | Epoxy | ~40-60° | Offers a reactive epoxy group for covalent attachment of various molecules. |
| Octadecyltrichlorosilane (OTS) | Alkyl (C18) | >100° | Creates a highly hydrophobic, well-ordered self-assembled monolayer. |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol | ~60-80° | Presents a thiol group for specific coupling chemistries, particularly with noble metals. |
Experimental Protocols
This section provides detailed methodologies for the surface modification of silicon wafers with TMSPRA and subsequent characterization.
Silanization of Silicon Wafers with TMSPRA
Materials:
-
Silicon wafers
-
This compound (TMSPRA)
-
Anhydrous toluene (or other suitable solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: extremely corrosive and reactive )
-
Deionized (DI) water
-
Nitrogen gas
Protocol:
-
Wafer Cleaning:
-
Immerse silicon wafers in piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silane Solution Preparation:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), prepare a 1-5% (v/v) solution of TMSPRA in anhydrous toluene.
-
-
Silanization:
-
Immerse the cleaned and dried silicon wafers in the TMSPRA solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for a shorter duration at elevated temperature (e.g., 60-80°C).
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the wafers again under a stream of nitrogen.
-
Cure the silanized wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
FTIR Analysis
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for this analysis.
-
Procedure:
-
Acquire a background spectrum of the clean, unmodified silicon wafer.
-
Place the TMSPRA-modified silicon wafer in intimate contact with the ATR crystal.
-
Collect the sample spectrum.
-
The resulting spectrum should be baseline-corrected and presented in absorbance units.
-
Contact Angle Measurement
-
Instrument: A goniometer or a contact angle measurement system.
-
Procedure:
-
Place a small droplet (typically 1-5 µL) of DI water on the surface of the silanized wafer.
-
Capture an image of the droplet at the solid-liquid interface.
-
Software is then used to measure the angle between the tangent of the droplet and the wafer surface.
-
Perform measurements at multiple locations on the wafer to ensure uniformity.
-
Visualizing the Process and Chemistry
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the surface modification of silicon wafers with TMSPRA.
Caption: Experimental workflow for the surface modification and characterization of silicon wafers with TMSPRA.
Caption: Reaction pathway for the silanization of a silicon wafer with TMSPRA, involving hydrolysis and condensation steps.
References
A Researcher's Guide to Silanized Glass Slides: A Comparative Analysis of Surface Wettability
For researchers, scientists, and drug development professionals, the surface properties of glass slides are a critical factor in a wide array of applications, from cell culture to microarrays. Silanization is a common and effective method to modify the wettability of glass surfaces, tailoring them to be either hydrophobic or hydrophilic. This guide provides an objective comparison of the performance of various silanizing agents, supported by experimental data, to aid in the selection of the most appropriate surface treatment for your specific research needs.
The modification of glass surfaces through silanization allows for precise control over their interaction with aqueous solutions. This is achieved by covalently bonding organosilane molecules to the hydroxyl groups present on the glass surface. The choice of silane dictates the resulting surface chemistry, leading to a range of contact angles, a key indicator of wettability. A higher water contact angle signifies a more hydrophobic (water-repelling) surface, while a lower angle indicates a more hydrophilic (water-attracting) surface.
Comparative Performance of Silanizing Agents
The effectiveness of different silanizing agents in modifying the surface wettability of glass slides is summarized in the table below. The water contact angle is the primary metric for comparison, providing a quantitative measure of hydrophobicity.
| Silanizing Agent | Chemical Name | Resulting Surface Property | Water Contact Angle (°) |
| Untreated Glass | - | Hydrophilic | 5.4° - 55.7°[1][2] |
| APTES | (3-Aminopropyl)triethoxysilane | Hydrophilic | 55.8° - 85°[2][3] |
| (3-Mercaptopropyl)triethoxysilane | - | Moderately Hydrophobic | ~60° - 70°[4] |
| HMDS | Hexamethyldisilazane | Hydrophobic | 70° - 100°[5] |
| (3,3,3-Trifluoropropyl)trichlorosilane | - | Hydrophobic | ~84°[5] |
| DTES | Dodecyltriethoxysilane | Hydrophobic | 95.6°[2] |
| OTS | Octadecyltrichlorosilane | Hydrophobic | 105° - 112°[1][5] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | - | Highly Hydrophobic | ~115°[5] |
| PFOTES | Perfluorooctyltriethoxysilane | Superhydrophobic | >150°[5] |
Experimental Protocols
Accurate and reproducible contact angle measurements are contingent on meticulous experimental procedures. Below are detailed methodologies for the key steps involved.
I. Cleaning of Glass Slides
A thorough cleaning process is paramount to remove organic contaminants and to expose the surface hydroxyl groups necessary for silanization. A commonly effective method involves the following steps[4][6]:
-
Sonication: Immerse glass slides in a solution of 1:1 methanol/HCl and sonicate for a designated period.
-
Acid Bath: Transfer the slides to a concentrated sulfuric acid (H₂SO₄) bath.
-
Rinsing: Copiously rinse the slides with deionized water.
-
Drying: Dry the slides under a stream of nitrogen or in an oven at a low temperature.
II. Silanization of Glass Slides
The silanization process can be performed using various methods, including solution deposition and vapor deposition.
A. Solution Deposition Protocol:
This is a widely used method for applying a uniform silane monolayer[7].
-
Solution Preparation: Prepare a 2% (v/v) solution of the desired trimethoxysilane in acetone.
-
Immersion: Completely immerse the cleaned and dried glass slides in the silane solution for a period ranging from 2 to 24 hours.
-
Washing: After immersion, wash the slides in acetone.
-
Curing: Dry the slides on a hot plate at approximately 100°C for 5 minutes, followed by cooling. For some silanes, an overnight cure at 70°C may be beneficial[7].
B. Vapor Deposition Protocol:
Vapor deposition is an alternative method that can produce highly uniform hydrophobic coatings.
-
Preparation: Place a small amount (e.g., 15 µL) of the silane, such as perfluorodecyltriethoxysilane, at the bottom of a desiccator[8].
-
Slide Placement: Affix the cleaned glass slides to the lid of the desiccator.
-
Evacuation: Evacuate the desiccator to a low pressure (e.g., 0.05 mbar) to induce silane evaporation.
-
Self-Assembly: Allow the silane to self-assemble on the glass slides for 24 hours.
III. Contact Angle Measurement
The static sessile drop method is a common technique for determining the water contact angle[9].
-
Apparatus: Use a contact angle goniometer or a drop shape analyzer.
-
Droplet Deposition: Place a small droplet of deionized water (typically a few microliters) onto the surface of the silanized glass slide.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-gas interface.
-
Angle Analysis: Use software to analyze the image and determine the angle formed between the tangent to the droplet and the solid surface. It is recommended to perform measurements within 24 hours of silanization[7].
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the factors influencing the outcome, the following diagrams are provided.
Caption: Experimental workflow for silanized glass slide preparation and contact angle measurement.
Caption: Relationship between silanization parameters and the resulting contact angle.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. surfmods.jp [surfmods.jp]
- 8. bio-protocol.org [bio-protocol.org]
- 9. nanoscience.com [nanoscience.com]
A Comparative Guide to Silane Coupling Agents: 3-(Trimethoxysilyl)propyl Acetate vs. 3-(Trimethoxysilyl)propyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science, surface modification, and bioconjugation, silane coupling agents are indispensable tools for creating robust interfaces between organic and inorganic materials. Their bifunctional nature allows them to chemically bridge dissimilar substrates, enhancing adhesion, dispersion, and overall composite performance. This guide provides an objective comparison of two such agents: 3-(Trimethoxysilyl)propyl acetate and the more commonly utilized 3-(Trimethoxysilyl)propyl methacrylate. This comparison is supported by available physicochemical data and established principles of silane chemistry to aid in the selection of the appropriate agent for specific research and development applications.
Core Chemical Structures and Properties
The fundamental difference between these two molecules lies in their organic functional group: an acetate group versus a methacrylate group. This distinction dictates their primary mode of interaction with polymeric matrices.
-
This compound (TMSPDA): Features an acetate functional group. This group is generally non-reactive in terms of polymerization but can participate in hydrolysis, potentially releasing acetic acid. Its primary utility would be in applications where a non-polymerizable, polar functional group is desired for surface energy modification or where it might serve as a protected hydroxyl group.
-
3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA): Possesses a methacrylate functional group, which is readily polymerizable via free-radical initiation.[1][2] This makes TMSPMA a cornerstone in the formulation of reinforced composites, adhesives, and coatings where covalent bonding with a polymer matrix is essential for enhanced mechanical properties.[3][4][5]
A summary of their key physical and chemical properties is presented below.
| Property | This compound | 3-(Trimethoxysilyl)propyl Methacrylate |
| CAS Number | 59004-18-1 | 2530-85-0 |
| Molecular Formula | C8H18O5Si | C10H20O5Si |
| Molecular Weight | 222.31 g/mol | 248.35 g/mol |
| Appearance | Liquid | Colorless to pale yellow liquid[2] |
| Boiling Point | 92°C[6] | 190°C |
| Density | 1.062 g/cm³[6] | 1.045 g/mL at 25°C |
| Refractive Index | 1.4146[6] | 1.431 |
Mechanism of Action: A Shared Foundation
Both molecules share the trimethoxysilyl group, which is the cornerstone of their ability to bind to inorganic substrates. The mechanism involves a two-step hydrolysis and condensation process.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.[7][8] The rate of hydrolysis is influenced by pH, with the lowest rate typically observed around neutral pH.[7]
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent Si-O-substrate bonds. Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane network at the interface.[9]
Performance Comparison: Reactivity of the Functional Group
The primary distinction in performance arises from the reactivity of the acetate versus the methacrylate group.
3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA):
-
Adhesion Promotion in Composites: TMSPMA is widely used to enhance the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices in composites.[4][10] The methacrylate group can copolymerize with the resin matrix, creating a strong covalent link across the interface. This leads to significant improvements in the mechanical properties of the composite material, such as tensile strength and modulus.[5]
-
Surface Functionalization for Polymerization: Surfaces treated with TMSPMA become reactive towards free-radical polymerization. This is utilized in applications like grafting polymers from surfaces or preparing composite materials with enhanced filler-matrix interaction.
-
Use in Dental and Biomedical Applications: TMSPMA is a common component in dental composites and adhesives, where it promotes adhesion between the dental restorative material and the tooth structure.[11] It is also used in the preparation of biomedical materials to enhance cell adhesion.[11]
This compound (TMSPDA):
-
Surface Energy Modification: Lacking a polymerizable group, TMSPDA is not a conventional coupling agent for reinforcing polymer composites. Its primary role would be to modify the surface energy of a substrate. The acetate group can increase the polarity of a surface.
-
Potential as a Protected Hydroxyl Group: The acetate group can be hydrolyzed under certain conditions to yield a hydroxyl group. This could be a strategy for introducing hydroxyl functionality to a surface in a controlled manner.
-
Limited Data on Performance: There is a notable lack of published experimental data on the performance of TMSPDA as an adhesion promoter or surface modifier in specific applications. Its utility is likely limited to niche areas where the specific properties of the acetate group are required and polymerization is not.
Experimental Protocols
General Protocol for Surface Treatment with a Silane Coupling Agent:
This protocol outlines a typical procedure for modifying an inorganic substrate with a silane coupling agent.
-
Substrate Preparation: The inorganic substrate (e.g., glass slide, silica particles) is thoroughly cleaned to remove organic contaminants and to ensure the presence of surface hydroxyl groups. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying. For a more rigorous cleaning, plasma treatment or piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, followed by thorough rinsing and drying.
-
Silane Solution Preparation: A dilute solution of the silane coupling agent (typically 1-2% by volume) is prepared in a suitable solvent. A common solvent system is a mixture of ethanol and water (e.g., 95:5 v/v), acidified to a pH of 4.5-5.5 with an acid like acetic acid. The acidic condition promotes the hydrolysis of the methoxy groups to silanols.[7]
-
Silanization: The cleaned substrate is immersed in the silane solution for a specific duration (e.g., 2-5 minutes). Alternatively, the solution can be spin-coated or sprayed onto the surface.
-
Rinsing and Curing: After the treatment, the substrate is rinsed with the solvent (e.g., ethanol) to remove excess, unreacted silane. The substrate is then cured at an elevated temperature (e.g., 110-120°C for 10-15 minutes) to promote the condensation of the silanol groups with the substrate and with each other, forming a stable siloxane layer.
Logical Relationship of Functional Groups and Applications
The choice between TMSPDA and TMSPMA is fundamentally a choice between a non-polymerizable and a polymerizable functional group, which directly dictates their respective applications.
Conclusion
3-(Trimethoxysilyl)propyl methacrylate is a well-characterized and versatile silane coupling agent with a broad range of applications stemming from the reactivity of its methacrylate group. It is the superior choice for applications requiring covalent integration into a polymer matrix to enhance mechanical performance and durability.
In contrast, this compound is a less common silane with limited documented applications. Its non-polymerizable acetate group makes it unsuitable for most composite and adhesive formulations where covalent bonding with the resin is paramount. Its potential utility lies in specialized applications of surface energy modification or as a precursor for generating surface hydroxyl groups. For researchers and developers, the selection between these two agents should be guided by the fundamental requirement of the application: if polymerization with an organic matrix is necessary, TMSPMA is the clear choice. If a non-reactive, polar surface modification is the goal, TMSPDA could be considered, though its performance characteristics would need to be empirically determined for the specific application due to the scarcity of available data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zmsilane.com [zmsilane.com]
- 4. researchgate.net [researchgate.net]
- 5. Tensile properties, water resistance, and thermal properties of linear low-density polyethylene/polyvinyl alcohol/kenaf composites: Effect of 3-(trimethoxysilyl) propyl methacrylate (TMS) as a silane coupling agent :: BioResources [bioresources.cnr.ncsu.edu]
- 6. 3-(trimethoxysilyl)propyl acetate_CAS:59004-18-1 – 化学慧 [chemhui.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulprospector.com [ulprospector.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
3-(Trimethoxysilyl)propyl acetate vs. APTES for surface amine functionalization
An objective comparison of (3-Aminopropyl)triethoxysilane (APTES) and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) for the functionalization of surfaces with amine groups, supported by experimental data.
Note to the Reader: The initial topic specified a comparison between 3-(Trimethoxysilyl)propyl acetate and (3-Aminopropyl)triethoxysilane (APTES). However, this compound is not a suitable precursor for generating surface amine functionalities. Its acetate group, upon hydrolysis, yields a hydroxyl group. It is highly probable that this was a misnomer. Therefore, this guide provides a comparison between APTES, a widely used primary aminosilane, and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS), a common diaminosilane, to offer a relevant and practical guide for researchers, scientists, and drug development professionals.
Introduction
Surface functionalization with amine groups is a critical step in a multitude of applications, including the immobilization of biomolecules, the development of biosensors, and the fabrication of drug delivery systems. The choice of the organosilane coupling agent for this purpose significantly influences the density, accessibility, and stability of the surface amine groups. (3-Aminopropyl)triethoxysilane (APTES) is a widely utilized aminosilane due to its commercial availability and extensive documentation.[1] However, alternative aminosilanes, such as N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS), which contains both a primary and a secondary amine, can offer distinct advantages in terms of the stability and density of the functional layer.[2][3] This guide presents a data-driven comparison of these two key aminosilanes to aid in the selection of the optimal reagent for specific research and development needs.
Quantitative Performance Comparison
The efficacy of surface amine functionalization can be evaluated through several key metrics, including the thickness of the deposited silane layer, the density of amine groups, and the hydrolytic stability of the functionalized surface. The following tables summarize quantitative data for APTES and AEAPTES.
| Parameter | (3-Aminopropyl)triethoxysilane (APTES) | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) | Key Observations |
| Functional Group | Primary amine | Primary and secondary amines | AEAPTMS offers a higher number of nitrogen atoms per molecule. |
| Alkoxy Groups | Triethoxy | Trimethoxy | Trimethoxysilanes generally exhibit faster hydrolysis rates than triethoxysilanes. |
| Typical Layer Thickness (Vapor Phase Deposition) | ~5 Å[2] | ~8-11 Å (for AEAPTES)[2] | AEAPTES tends to form a thicker monolayer. |
| Amine Surface Density | ~1.7 - 4.2 amines/nm²[4][5] | Higher nitrogen content observed via XPS compared to APTES[2] | AEAPTMS provides a higher density of amine groups on the surface. |
| Parameter | (3-Aminopropyl)triethoxysilane (APTES) | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS) | Experimental Conditions |
| Initial Layer Thickness | ~5 Å[2] | ~11 Å (for AEAPTES)[2] | Vapor phase deposition at 90°C for 48 hours. |
| Layer Thickness After 24h Hydrolysis | ~3 Å[2] | ~8 Å (for AEAPTES)[2] | Immersion in water. |
| Percentage of Thickness Loss | ~40% | ~27% | AEAPTES demonstrates significantly greater hydrolytic stability. |
Reaction Mechanisms and Stability Considerations
The functionalization of hydroxylated surfaces with aminosilanes proceeds via a two-step process: hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups and adjacent silanol molecules to form a stable siloxane network.
The stability of the resulting aminosilane layer is a critical factor, particularly for applications in aqueous environments. The primary amine group in APTES can intramolecularly catalyze the hydrolysis of the siloxane bonds that anchor the molecule to the surface, leading to a loss of the functional layer over time.[2][3] In contrast, the secondary amine in AEAPTMS is more sterically hindered, which reduces its ability to catalyze this bond cleavage, resulting in a more hydrolytically stable surface modification.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. Below are representative protocols for surface functionalization using APTES and AEAPTMS via vapor phase deposition, which generally yields more uniform and reproducible monolayers.[3][6]
Substrate Preparation
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface by exposing it to an oxygen plasma or treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
Vapor Phase Silanization
Surface Characterization
The quality of the aminosilane layer should be assessed using appropriate surface analysis techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen from the amine groups.
-
Ellipsometry: To measure the thickness of the deposited silane layer.
-
Contact Angle Goniometry: To assess the surface wettability. A change in the water contact angle post-functionalization indicates successful surface modification.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity of the silane layer.
Conclusion
The selection between APTES and AEAPTMS for surface amine functionalization should be guided by the specific requirements of the application. While APTES is a well-established and cost-effective choice, its limited hydrolytic stability can be a significant drawback in aqueous environments.[2][3] For applications demanding long-term stability and a higher density of amine groups, AEAPTMS presents a superior alternative.[2] The enhanced stability of AEAPTMS is attributed to the steric hindrance of its secondary amine, which mitigates the intramolecular catalysis of siloxane bond hydrolysis.[2][3] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize the performance of their functionalized surfaces.
References
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Surface Modification: XPS Analysis of Surfaces Treated with 3-(Trimethoxysilyl)propyl acetate and Alternatives
This guide provides a detailed comparison of surfaces modified with 3-(Trimethoxysilyl)propyl acetate and other commonly used silane coupling agents. The comparison is based on X-ray Photoelectron Spectroscopy (XPS) data, a highly sensitive surface analysis technique that provides information on elemental composition and chemical bonding states. This document is intended for researchers, scientists, and drug development professionals who utilize surface modification techniques.
Introduction to Silanization and Surface Analysis
Surface modification with organosilanes is a critical technique for controlling the surface properties of various materials, including glass, silicon wafers, and metal oxides. Silanization involves the covalent bonding of silane molecules to a hydroxylated surface, creating a stable and well-defined surface chemistry. The choice of silane dictates the resulting surface functionality, which can be tailored for applications ranging from biomolecule immobilization to enhancing adhesion between organic polymers and inorganic substrates.[1]
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material.[2] It is an invaluable tool for verifying the success of surface modification and characterizing the composition of the deposited silane layer.[3]
Comparative Analysis of Silane-Treated Surfaces
While specific, publicly available XPS data for surfaces treated exclusively with this compound is limited, we can draw meaningful comparisons by examining data from structurally and functionally related silanes. This guide compares the expected surface composition after treatment with this compound to surfaces treated with two common alternatives: an aminosilane, (3-aminopropyl)triethoxysilane (APTES), and a mercaptosilane, (3-mercaptopropyl)trimethoxysilane (MPTMS).
For the purposes of this guide, data for the closely related 3-(Trimethoxysilyl)propyl methacrylate will be used as a proxy to estimate the expected elemental composition for this compound, given their structural similarity.
Chemical Structures
Below are the chemical structures of the compared silane coupling agents. The functional group of each silane determines the chemical properties of the modified surface.
References
A Comparative Guide to Silane Coupling Agents for Enhanced Polymer Adhesion
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, the interface between polymers and inorganic substrates is a critical determinant of composite performance and durability. Silane coupling agents are indispensable chemical bridges that enhance the adhesive strength between these dissimilar materials. This guide provides an objective comparison of the performance of different classes of silane coupling agents, supported by experimental data, to aid in the selection of the optimal agent for specific research and development applications.
The Mechanism of Silane-Mediated Adhesion
Silane coupling agents are bifunctional molecules, typically with the structure R-Si-(OR')3, where R is an organofunctional group compatible with a polymer matrix, and OR' is a hydrolyzable alkoxy group. Their mechanism of action involves a two-step process. First, the alkoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, metal, or silica) to form stable covalent oxane bonds (Si-O-Substrate). The organofunctional group of the silane is oriented away from the surface and is available to react or entangle with the polymer matrix during curing or processing. This creates a robust and durable chemical linkage across the interface, significantly improving adhesion and stress transfer.[1][2][3]
Caption: General mechanism of silane coupling agents.
Comparative Performance Data
The selection of a silane coupling agent is dictated by the specific polymer system and substrate, as the organofunctional group of the silane should be reactive or compatible with the polymer matrix. Below are summaries of experimental data from various studies comparing the adhesion performance of different silane coupling agents.
Lap Shear Strength of Silane-Treated Aluminum with Epoxy Adhesives
This study investigated the effect of different silane coupling agents on the initial bond strength and long-term durability of aluminum/epoxy joints under heat and humidity conditions.[1] The results highlight the importance of matching the silane's functional group to the polymer system.
| Silane Coupling Agent | Functional Group | Application Method | Initial Lap Shear Strength (MPa) | Lap Shear Strength after Aging (MPa) |
| Aminosilane (APS) | Amino | Immersion | 18.5 | 12.0 |
| Epoxysilane (GPS) | Epoxy | Immersion | 22.5 | 18.5 |
| Methacryloxysilane (MPS) | Methacrylate | Immersion | 20.0 | 15.5 |
| Control (No Silane) | - | - | 15.0 | 8.0 |
-
Substrate: Aluminum Alloy
-
Polymer: Epoxy Adhesive
-
Test: Single Lap Shear Test
Interfacial Bonding Strength of Silane-Treated Aluminum Alloy with Epoxy Resin
This research compared the effect of two different silane coupling agents on the interfacial bonding strength between an aluminum alloy and a carbon fiber-reinforced plastic (CFRP) with an epoxy resin matrix.[4]
| Silane Coupling Agent | Functional Group | Interfacial Shear Strength (MPa) |
| A-187 | Epoxy | 35.2 |
| A-1387 | Amino | 42.1 |
| Control (Anodized only) | - | 30.5 |
-
Substrate: AA6061 Aluminum Alloy
-
Polymer: Epoxy Resin in CFRP
-
Test: Tension-Shear Test
Adhesive Strength of Silane Primer with Different Aminosilane Coupling Agents
The following data shows the synergistic effect of different aminosilane coupling agents on the adhesion performance of a silane primer for a silicone resin thermal protection coating.[5]
| Aminosilane Coupling Agent in Primer | Adhesive Strength (MPa) |
| P-tetraalkoxysilanes (Control) | 1.33 |
| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | 1.53 |
| 3-aminopropyltriethoxysilane (APTES) | 1.25 |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DAMO) | 1.18 |
-
Substrate: Metal
-
Polymer: Silicone Resin
-
Test: Adhesive Strength Test
Tensile Strength of Wood Polymer Composites with Different Coupling Agents
This study compared the effect of methacryloxy and vinyl silanes with a standard maleic anhydride grafted polypropylene (MAPP) coupling agent on the tensile strength of wood fiber-polypropylene composites.[6]
| Coupling Agent | Functional Group | Tensile Strength (MPa) |
| None | - | 35.0 |
| MAPP | Maleic Anhydride | 45.0 |
| 3-(trimethoxysilyl) propyl methacrylate (MPTMS) + initiator | Methacrylate | 42.0 |
| vinyltrimethoxysilane (VTMS) + initiator | Vinyl | 40.0 |
-
Substrate: Wood Fiber
-
Polymer: Polypropylene (PP)
-
Test: Tensile Test
Experimental Protocols
The following are generalized methodologies for common adhesion tests used to evaluate the performance of silane coupling agents.
Single Lap Shear Adhesion Test (based on ASTM D1002)
This test method is used to determine the apparent shear strength of adhesives for bonding metal specimens.[7][8]
-
Specimen Preparation: Two metal plates (adherends) are prepared. The surfaces to be bonded are cleaned and treated with the respective silane coupling agent. The adhesive is applied to the overlap area of one of the adherends. The second adherend is then placed over the adhesive to form a single lap joint with a specified overlap length. The bonded assembly is then cured according to the adhesive manufacturer's instructions.
-
Testing Procedure: The test specimen is placed in the grips of a universal testing machine. The grips must be aligned so that the pulling force is applied along the centerline of the specimen. The specimen is pulled at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the joint fails.
-
Data Collection: The maximum load at failure is recorded. The shear strength is calculated by dividing the maximum load by the shear area (overlap area). The type of failure (adhesive, cohesive, or substrate) is also noted.
Caption: Workflow for a single lap shear test.
Peel Adhesion Test (based on ASTM D3330)
This test method measures the peel adhesion of pressure-sensitive tapes, but the principle can be adapted for other flexible-to-rigid bonded assemblies.
-
Specimen Preparation: A strip of the flexible material (e.g., a polymer film with an adhesive) is applied to a rigid substrate that has been treated with the silane coupling agent. The application is done using a roller to ensure uniform contact and pressure.
-
Testing Procedure: The bonded assembly is mounted in a peel adhesion tester. The free end of the flexible material is separated from the rigid substrate and clamped in a grip. The test is typically conducted at a 90° or 180° peel angle. The grip moves away from the substrate at a constant speed, peeling the flexible material off.
-
Data Collection: The force required to peel the material is continuously measured. The average peel force over a specified length is then calculated and reported as the peel adhesion, typically in units of force per unit width (e.g., N/m).
Caption: Workflow for a peel adhesion test.
Conclusion
The choice of a silane coupling agent has a profound impact on the adhesion performance and durability of polymer composites. The experimental data presented in this guide demonstrates that the effectiveness of a silane is highly dependent on the chemical nature of its organofunctional group and its compatibility with the polymer matrix. Amino and epoxy silanes generally show excellent performance with epoxy resins on metal substrates. For thermoplastic matrices like polypropylene, methacryloxy and vinyl silanes, when used with an initiator, can significantly enhance adhesion. Researchers and scientists should carefully consider the specific polymer and substrate in their application and can use this guide as a starting point for selecting the most promising class of silane coupling agents for further evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Effect of Different Coupling Agents on Interfacial Properties of Fibre-Reinforced Aluminum Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of silane and maleic anhydride coupling agents in wood polymer composites: Adhesion mechanisms and impact on mechanical properties [aaltodoc.aalto.fi]
- 7. Effect of Various Surface Treatments on Lap Shear Strength of Aluminum Adhesive Joints | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Bond Strength of 3-(Trimethoxysilyl)propyl acetate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-(Trimethoxysilyl)propyl acetate's performance with other silane coupling agents, supported by experimental data, to guide in the selection for optimal surface modification and adhesion.
Introduction
This compound is a silane coupling agent utilized to enhance the adhesion between inorganic substrates and organic polymers. Its bifunctional nature, featuring a trimethoxysilyl group and an acetate functional group, allows it to form a durable chemical bridge at the interface of dissimilar materials. This guide provides a comparative analysis of the bond strength of this compound against other common silane coupling agents, supported by available experimental data. Understanding the performance differences is crucial for selecting the most effective adhesion promoter for specific applications in research, development, and manufacturing.
Mechanism of Adhesion Promotion
Silane coupling agents, including this compound, function by a two-stage reaction mechanism.[1][2] First, the methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).[3][4] These silanols then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metal oxides, and ceramics, forming stable covalent oxane bonds (Si-O-Substrate).[3][4] The propyl acetate tail of the molecule is then available to interact with the organic polymer matrix, either through entanglement or potential chemical interactions, thus creating a strong and durable interfacial bond.[1]
subgraph "cluster_Silane" { label="Silane Coupling Agent"; style="filled"; fillcolor="#FFFFFF"; "Silane" [label="this compound\n(R-Si(OCH3)3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Hydrolysis" { label="Hydrolysis"; style="filled"; fillcolor="#FFFFFF"; "Silanol" [label="Silanol Formation\n(R-Si(OH)3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Interface" { label="Interface"; style="filled"; fillcolor="#FFFFFF"; "Substrate" [label="Inorganic Substrate\n(with -OH groups)", fillcolor="#FBBC05", fontcolor="#202124"]; "Polymer" [label="Organic Polymer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Bonding" { label="Bond Formation"; style="filled"; fillcolor="#FFFFFF"; "CovalentBond" [label="Covalent Bond\n(Substrate-O-Si)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "InterfacialBond" [label="Interfacial Adhesion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Silane" -> "Silanol" [label=" + H2O"]; "Silanol" -> "CovalentBond" [label="Condensation with\nSubstrate-OH"]; "Substrate" -> "CovalentBond"; "CovalentBond" -> "InterfacialBond"; "Polymer" -> "InterfacialBond" [label="Interaction with\n'R' group (acetate)"]; }
Figure 1: General mechanism of adhesion promotion by a silane coupling agent.Performance Comparison of Silane Coupling Agents
Quantitative data directly comparing the bond strength of this compound with other silane coupling agents is limited in publicly available literature. Much of the research focuses on more common silanes like those with methacrylate, amino, or epoxy functionalities. However, by examining data from studies that evaluate various silanes on common substrates, we can infer the relative performance.
The effectiveness of a silane coupling agent is highly dependent on the specific substrates being bonded, the polymer matrix, and the environmental conditions.
Table 1: Comparative Shear Bond Strength of Various Silane Coupling Agents on Different Substrates
| Silane Coupling Agent | Functional Group | Substrate | Adhesive/Polymer | Shear Bond Strength (MPa) | Reference |
| Data Not Available | Acetate | - | - | - | - |
| 3-(Trimethoxysilyl)propyl methacrylate (γ-MPS) | Methacrylate | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8 | [5] |
| 3-Acryloyloxypropyltrimethoxysilane | Acrylate | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 | [5] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Amino | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 | [5] |
| 3-Mercaptopropyltrimethoxysilane | Mercapto | Silica-coated Titanium | Resin Composite Cement | 12.5 ± 3.0 (estimated from graph) | [5] |
| Bis-[3-(triethoxysilyl)propyl]polysulfide | Polysulfide | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 2.5 | [5] |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Aluminum | Butyl Rubber | ~130% increase vs. untreated | [6] |
| (3-Glycidyloxypropyl)triethoxysilane (GPTES) | Epoxy | Aluminum | Butyl Rubber | ~200% increase vs. untreated | [6] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Mercapto | Aluminum | Butyl Rubber | ~220% increase vs. untreated | [6] |
Note: The data presented is a compilation from different studies and should be used for comparative purposes with caution, as experimental conditions may vary. The absence of data for this compound highlights a gap in the current literature.
Experimental Protocols for Bond Strength Evaluation
Standardized testing methodologies are crucial for the accurate and reproducible evaluation of bond strength. The two most common methods are the lap shear test and the pull-off test.
Lap Shear Strength Test (ASTM D1002)
The lap shear test is widely used to determine the shear strength of an adhesive bond between two substrates.[7][8][9][10]
Methodology:
-
Substrate Preparation: The substrates (e.g., metal plates) are cleaned and degreased. If required, the surface is treated with the silane coupling agent.[7]
-
Bonding: The two substrates are bonded together with a specified overlap area, and the adhesive is cured according to the manufacturer's instructions.[7]
-
Testing: The bonded specimen is placed in a universal testing machine, and a tensile force is applied parallel to the bond line until failure occurs.[8]
-
Calculation: The shear strength is calculated by dividing the maximum force at failure by the overlap area.[8]
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SubstratePrep" [label="Substrate Preparation\n(Cleaning, Degreasing)"]; "SilaneApp" [label="Silane Application\n(this compound)"]; "Bonding" [label="Adhesive Application\nand Substrate Bonding"]; "Curing" [label="Adhesive Curing"]; "Testing" [label="Tensile Loading in\nUniversal Testing Machine"]; "Data" [label="Record Maximum Load\nat Failure"]; "Calculation" [label="Calculate Shear Strength\n(Force / Area)"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "SubstratePrep"; "SubstratePrep" -> "SilaneApp"; "SilaneApp" -> "Bonding"; "Bonding" -> "Curing"; "Curing" -> "Testing"; "Testing" -> "Data"; "Data" -> "Calculation"; "Calculation" -> "End"; }
Figure 2: Workflow for Lap Shear Strength Testing.Pull-Off Adhesion Test (ASTM D4541)
The pull-off adhesion test measures the tensile force required to detach a coating or adhesive from a substrate.[11][12][13][14]
Methodology:
-
Surface Preparation: The coated substrate is prepared, and a loading fixture (dolly) is cleaned.
-
Adhesive Application: A suitable adhesive is applied to the face of the dolly.
-
Dolly Attachment: The dolly is attached to the coated surface, and the adhesive is allowed to cure.
-
Testing: A portable pull-off adhesion tester is attached to the dolly, and a tensile force is applied perpendicular to the surface at a controlled rate until the dolly is detached.[11]
-
Analysis: The pull-off strength is recorded, and the nature of the failure (adhesive, cohesive, or substrate failure) is noted.[12]
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SurfacePrep" [label="Coated Substrate Preparation"]; "DollyPrep" [label="Loading Fixture (Dolly) Cleaning"]; "AdhesiveApp" [label="Adhesive Application to Dolly"]; "DollyAttach" [label="Attachment of Dolly to Surface"]; "Curing" [label="Adhesive Curing"]; "Testing" [label="Application of Perpendicular\nTensile Force"]; "Data" [label="Record Pull-Off Strength\nand Failure Mode"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "SurfacePrep"; "SurfacePrep" -> "DollyPrep"; "DollyPrep" -> "AdhesiveApp"; "AdhesiveApp" -> "DollyAttach"; "DollyAttach" -> "Curing"; "Curing" -> "Testing"; "Testing" -> "Data"; "Data" -> "End"; }
Figure 3: Workflow for Pull-Off Adhesion Testing.Conclusion
While direct quantitative bond strength data for this compound remains scarce in the reviewed literature, its chemical structure suggests it functions as an effective adhesion promoter through the established silane coupling mechanism. The provided data for other silane coupling agents, such as those with methacrylate, amino, and epoxy functionalities, offer a baseline for expected performance and highlight the importance of matching the silane's functional group to the specific polymer system and substrate. For researchers, scientists, and drug development professionals, the selection of an appropriate silane coupling agent should be guided by the specific application requirements, and empirical testing using standardized protocols, such as ASTM D1002 for lap shear strength and ASTM D4541 for pull-off adhesion, is highly recommended to validate performance. Further research is warranted to generate specific bond strength data for this compound to allow for a more direct and quantitative comparison with other commercially available silanes.
References
- 1. Silanes in the role of adhesion promoters for paints, inks, coatings, adhesives and sealants [onlytrainings.com]
- 2. dakenchem.com [dakenchem.com]
- 3. specialchem.com [specialchem.com]
- 4. stuk.solutions [stuk.solutions]
- 5. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 8. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 9. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET Canada [admetinc.ca]
- 10. labsinus.com [labsinus.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 13. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 14. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
Quantitative Analysis of 3-(Trimethoxysilyl)propyl Acetate Surface Density: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling advancements in fields ranging from drug delivery and medical implants to microelectronics and chromatography. Among the diverse array of silane coupling agents, 3-(Trimethoxysilyl)propyl acetate (TMSPRA) offers a unique combination of a reactive trimethoxysilyl group for covalent attachment to hydroxylated surfaces and an acetate functional group. The density of the resulting silane layer on a substrate is a critical parameter that dictates the performance and efficacy of the modified surface. This guide provides a comparative analysis of the surface density of TMSPRA against other common silane coupling agents, supported by experimental data and detailed protocols for its quantification.
Performance Benchmark: A Quantitative Comparison of Silane Surface Density
The selection of an appropriate silane coupling agent is contingent upon the desired surface properties and the specific application. The surface density, often expressed in molecules per square nanometer (molecules/nm²), is a key performance indicator that influences properties such as hydrophobicity, biocompatibility, and the efficiency of subsequent chemical modifications.
While direct comparative studies quantifying the surface density of TMSPRA alongside other silanes under identical conditions are limited in publicly available literature, we can compile and compare data from various studies to provide a useful benchmark. The following table summarizes typical surface coverage values obtained for different silane coupling agents on common substrates. It is crucial to note that these values can be significantly influenced by factors such as the substrate material, surface pretreatment, deposition method (solution-phase vs. vapor-phase), and reaction conditions (temperature, time, and concentration).
| Silane Coupling Agent | Substrate | Deposition Method | Typical Surface Coverage (molecules/nm²) | Film Thickness (Å) | Water Contact Angle (°) |
| This compound (TMSPRA) | Data not readily available in comparative studies | - | - | - | - |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | Vapor Phase | ~4.4 | 4.2 ± 0.3 | 40 ± 1 |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | Solution Phase (Toluene) | Variable (multilayer) | > 10 | 45-60 |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Silicon Dioxide | Solution Phase (Toluene) | ~2.7 | Data not available | Data not available |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Recycled Carbon Fiber | Sizing Treatment | - | - | O/C ratio of 0.51 indicates significant surface modification |
| 3-Aminopropylsilanetriol (from APS hydrolysis) | Recycled Carbon Fiber | Sizing Treatment | - | - | N/C ratio of 0.13 indicates surface modification |
Note: The absence of direct comparative data for TMSPRA highlights a gap in the current literature and underscores the importance of consistent experimental conditions when evaluating and comparing silane performance.
Experimental Protocols for Quantitative Surface Density Analysis
Accurate and reproducible quantification of silane surface density is paramount for understanding and optimizing surface modifications. The following are detailed methodologies for key experiments used to characterize TMSPRA-modified surfaces.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Coverage
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nm of a surface. It can be used to confirm the presence of the silane and to estimate its surface coverage.
Methodology:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) to remove organic contaminants. A common method is sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups (-OH). This can be achieved by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ) or by exposure to an oxygen plasma.
-
-
TMSPRA Deposition (Solution Phase):
-
Prepare a 1-5% (v/v) solution of TMSPRA in an anhydrous solvent (e.g., toluene or ethanol).
-
Immerse the cleaned and activated substrate in the TMSPRA solution for a defined period (e.g., 1-24 hours) at room temperature or elevated temperature (e.g., 60°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
After deposition, rinse the substrate thoroughly with the anhydrous solvent to remove any physisorbed silane.
-
Cure the silanized substrate in an oven (e.g., at 110-120°C for 1 hour) to promote covalent bond formation with the surface and cross-linking of the silane layer.
-
-
XPS Analysis:
-
Introduce the TMSPRA-modified substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface. Expect to see signals from the substrate (e.g., Si, O for a silicon wafer) and from the TMSPRA (C, O, Si).
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.
-
Data Analysis:
-
Deconvolute the high-resolution spectra to identify the different chemical states of each element. For example, the C 1s spectrum can be fitted to identify components corresponding to C-Si, C-C, C-O, and O-C=O from the acetate group.
-
Calculate the atomic concentrations of each element from the peak areas and the appropriate relative sensitivity factors (RSFs).
-
The surface coverage can be estimated from the ratio of the silicon signal from the silane to the silicon signal from the substrate.
-
-
Spectroscopic Ellipsometry for Film Thickness Measurement
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is extremely sensitive to the thickness of thin films, down to the angstrom level.
Methodology:
-
Substrate and Sample Preparation: Prepare the TMSPRA-coated substrate as described in the XPS protocol. A silicon wafer with a native oxide layer is an ideal substrate for ellipsometry.
-
Measurement:
-
Place the sample on the ellipsometer stage.
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a range of wavelengths (e.g., 300-800 nm) and at one or more angles of incidence (e.g., 70°).
-
-
Data Modeling and Analysis:
-
Construct an optical model of the sample, which typically consists of the bulk substrate (e.g., Si), a native oxide layer (e.g., SiO2), and the TMSPRA layer.
-
The optical constants (refractive index 'n' and extinction coefficient 'k') of the substrate and the native oxide are generally known. The optical constants of the TMSPRA layer can be approximated using a Cauchy model or by assuming a refractive index value typical for organic films (e.g., 1.45-1.55).
-
Fit the model to the experimental Ψ and Δ data by varying the thickness of the TMSPRA layer until the best fit is achieved (lowest Mean Squared Error - MSE). The resulting thickness value represents the average thickness of the silane layer.
-
Contact Angle Goniometry for Surface Wettability
Contact angle measurement is a simple yet powerful technique to assess the change in surface energy and wettability after silanization. The acetate group of TMSPRA is expected to create a more hydrophobic surface compared to a bare hydroxylated surface.
Methodology:
-
Sample Preparation: Prepare the TMSPRA-coated substrate as previously described.
-
Measurement:
-
Place the substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 2-5 µL) of a probe liquid (typically deionized water) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.
-
Atomic Force Microscopy (AFM) for Surface Morphology and Roughness
AFM provides high-resolution, three-dimensional images of a surface, allowing for the visualization of the silane layer's morphology, homogeneity, and the measurement of surface roughness.
Methodology:
-
Sample Preparation: Prepare the TMSPRA-coated substrate.
-
Imaging:
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM probe (e.g., a silicon nitride tip for tapping mode).
-
Engage the tip with the surface and begin scanning in tapping mode to minimize sample damage.
-
Acquire topography images over various scan sizes (e.g., 1x1 µm², 5x5 µm²) to assess both nanoscale features and larger-scale uniformity.
-
-
Data Analysis:
-
Use the AFM software to analyze the images and quantify surface roughness parameters, such as the root-mean-square (RMS) roughness.
-
Observe the images for the presence of aggregates or pinholes in the silane layer.
-
Visualizing the Process: Reaction and Analysis Workflows
To further elucidate the processes involved in the quantitative analysis of TMSPRA surface density, the following diagrams, generated using the DOT language, illustrate the key chemical reaction and experimental workflows.
Caption: Reaction mechanism of this compound with a hydroxylated surface.
Caption: Experimental workflow for the quantitative analysis of TMSPRA surface density.
A Head-to-Head Comparison: Vapor Phase vs. Solution Phase Deposition of Silanes for Surface Modification
In the realms of materials science, biotechnology, and drug development, the precise modification of surfaces is paramount. Silanization, the process of covalently bonding silane molecules to a surface, stands as a cornerstone technique for tailoring surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. Researchers and scientists frequently face a critical choice in their experimental design: whether to employ vapor phase or solution phase deposition for applying these silane coatings. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Differences and Performance Metrics
The choice between vapor and solution phase deposition hinges on the desired characteristics of the silane layer, including uniformity, thickness, and stability. While solution phase deposition is often simpler to implement, vapor phase deposition typically yields more controlled and reproducible monolayers.[1][2]
| Feature | Vapor Phase Deposition | Solution Phase Deposition |
| Film Uniformity | High, typically forms a monolayer.[1][2] | Variable, prone to multilayer formation and aggregation.[3] |
| Control over Thickness | Excellent, can achieve sub-monolayer to monolayer coverage.[4] | Less precise, thickness can vary with concentration, time, and solvent.[4] |
| Cleanliness | High, minimizes solvent-related impurities.[1] | Susceptible to solvent and water contamination.[5] |
| Reproducibility | Generally high, especially with dedicated equipment.[6] | Can be variable and sensitive to environmental conditions like humidity.[5] |
| Equipment | Requires a vacuum oven or desiccator setup.[7][8] | Can be performed with standard laboratory glassware.[9] |
| Typical Applications | Applications requiring highly uniform and thin coatings, such as biosensors and microelectronics.[3][10] | General surface functionalization, particle coating, and applications where some variability is acceptable.[11][12] |
Quantitative Performance Data
A comparative study on the deposition of various aminosilanes on silicon dioxide surfaces provides valuable quantitative insights into the performance of each method. The data below summarizes key findings for film thickness and surface roughness.
| Deposition Method | Silane | Film Thickness (Å) | Surface Roughness (nm) |
| Vapor Phase | APTES | 4.2 ± 0.3 | ~0.2 |
| APMDES | 5.4 ± 0.1 | ~0.2 | |
| APDMES | 4.6 ± 0.2 | ~0.2 | |
| Solution Phase (Toluene) | APTES | 9 (at 15 min) to 380 (at longer times) | Smooth initially, agglomerates with longer reaction times |
| APMDES | 8 (at 30 min) to 14 (at 72 hrs) | 1.34 (at 20 min) | |
| APDMES | ~7 | - | |
| Solution Phase (Aqueous) | APTES | 3 (at 15 min) | 0.2 (at 20 min) |
Data sourced from a comparative study on aminosilane deposition.[4] APTES: (3-Aminopropyl)triethoxysilane, APMDES: (3-Aminopropyl)methyldiethoxysilane, APDMES: (3-Aminopropyl)dimethylethoxysilane.
The data clearly indicates that vapor phase deposition consistently produces thinner and smoother films, closely approximating a monolayer.[4] In contrast, solution phase deposition, particularly with trifunctional silanes like APTES in toluene, can lead to the formation of thicker, less uniform layers and aggregates over time.[4] However, certain solution-phase methods, such as aqueous deposition of APTES, can yield high-quality films comparable to those from vapor deposition.[4]
Experimental Protocols
Below are detailed methodologies for performing both vapor and solution phase silanization.
Vapor Phase Deposition Protocol
This method is ideal for creating uniform, monolayer coatings in a controlled environment.
Materials:
-
Substrate to be coated
-
Silane of choice
-
Vacuum desiccator or a dedicated vapor deposition chamber[13]
-
Small vial or container for the silane
-
Vacuum pump
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure a reactive surface. This typically involves sonication in solvents like acetone and isopropanol, followed by plasma cleaning or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate surface hydroxyl groups.[14] Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Setup: Place the cleaned and dried substrates inside the vacuum desiccator or deposition chamber.[13]
-
Silane Introduction: Place a small, open vial containing a few drops of the liquid silane inside the chamber, ensuring it is not in direct contact with the substrates.[13]
-
Deposition: Evacuate the chamber using a vacuum pump. The reduced pressure will cause the silane to vaporize and deposit onto the substrate surface.[13] The deposition time can range from a few minutes to several hours, depending on the silane's volatility and the desired coverage.[7] For some protocols, the chamber is heated to facilitate vaporization.[7][8]
-
Curing: After deposition, the substrates are often baked at an elevated temperature (e.g., 110-120°C) to promote covalent bonding of the silane to the surface and cross-linking between silane molecules.[8][9]
-
Final Steps: Vent the chamber, remove the coated substrates, and rinse them with an appropriate solvent (e.g., toluene, ethanol) to remove any non-covalently bound silane.[15]
Solution Phase Deposition Protocol
This method is a more accessible technique that can be performed with standard laboratory equipment.
Materials:
-
Substrate to be coated
-
Silane of choice
-
Anhydrous solvent (e.g., toluene, ethanol)[9]
-
Reaction vessel (e.g., beaker, flask)
-
Stirring mechanism (optional)
Procedure:
-
Substrate Preparation: Clean and activate the substrate surface as described in the vapor phase protocol to ensure the presence of hydroxyl groups.[14]
-
Silane Solution Preparation: Prepare a dilute solution of the silane in an anhydrous solvent. A typical concentration is 1-5% (v/v).[7][9] For aqueous deposition, a solution of 95% ethanol and 5% water adjusted to a pH of 4.5-5.5 can be used.[9]
-
Deposition: Immerse the cleaned substrates in the silane solution. The deposition time can vary from a few minutes to several hours.[9] Gentle agitation can help ensure uniform coating.[16]
-
Rinsing: After the desired deposition time, remove the substrates from the solution and rinse them thoroughly with fresh solvent to remove excess, unbound silane.[9]
-
Curing: Cure the coated substrates by baking them at 110-120°C for 10-30 minutes or allowing them to cure at room temperature for 24 hours.[9] This step helps to form a stable, cross-linked silane layer.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both deposition methods.
Caption: Workflow for Vapor Phase Silane Deposition.
Caption: Workflow for Solution Phase Silane Deposition.
Conclusion: Making the Right Choice
Both vapor and solution phase deposition are effective methods for silanizing surfaces, each with its own set of advantages and disadvantages.
Choose vapor phase deposition when:
-
A highly uniform, thin, and reproducible monolayer is critical.
-
The application is sensitive to surface roughness and aggregation.
-
Contamination from solvents must be minimized.
Choose solution phase deposition when:
-
Simplicity and ease of implementation are priorities.
-
The formation of a thicker, potentially multilayered coating is acceptable or desired.
-
Access to specialized vacuum equipment is limited.
Recent studies have also demonstrated that optimized solution-phase protocols, such as using aqueous solutions for certain silanes, can produce high-quality films that rival those created by vapor deposition.[4] Ultimately, the selection of the deposition method should be guided by the specific requirements of the application, the desired surface properties, and the available resources. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to achieve optimal results in their surface modification endeavors.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. gelest.com [gelest.com]
- 10. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Silanization - HPF Minerals [hpfminerals.com]
- 13. benchchem.com [benchchem.com]
- 14. surfmods.jp [surfmods.jp]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
